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  • Product: [(3R)-oxan-3-yl]methanamine hydrochloride
  • CAS: 2007916-32-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of [(3R)-oxan-3-yl]methanamine hydrochloride

Executive Summary [(3R)-Oxan-3-yl]methanamine hydrochloride (CAS: 2007916-32-5) is a high-value chiral building block extensively utilized in modern medicinal chemistry.[1] Structurally comprising a saturated oxygen hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(3R)-Oxan-3-yl]methanamine hydrochloride (CAS: 2007916-32-5) is a high-value chiral building block extensively utilized in modern medicinal chemistry.[1] Structurally comprising a saturated oxygen heterocycle (tetrahydropyran) with a primary aminomethyl group, this compound serves as a critical bioisostere for cyclohexyl-based moieties.

Its primary utility lies in Lead Optimization , where replacing a carbocyclic ring with the tetrahydropyran (THP) core reduces lipophilicity (LogP) and introduces a hydrogen bond acceptor without significantly altering steric bulk. This modification frequently improves metabolic stability and aqueous solubility, addressing common attrition points in the drug discovery pipeline, particularly for kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Identification
  • IUPAC Name: [(3R)-oxan-3-yl]methanamine hydrochloride[2]

  • Common Synonyms: (3R)-Tetrahydropyran-3-ylmethanamine HCl; (R)-C-(Tetrahydro-pyran-3-yl)-methylamine HCl[3]

  • CAS Number: 2007916-32-5 (Specific to (3R)-HCl salt)[2]

  • Molecular Formula: C₆H₁₄ClNO[4][3][2]

  • Molecular Weight: 151.63 g/mol [4][3]

Structural Characterization

The molecule features a single chiral center at the C3 position of the oxane ring. The (3R) configuration implies the aminomethyl group is oriented in a specific spatial arrangement relative to the ether oxygen. In solution, the oxane ring predominantly adopts a chair conformation , with the aminomethyl substituent preferring the equatorial position to minimize 1,3-diaxial interactions, though the salt form can influence this equilibrium.

Physicochemical Properties Table
PropertyValue / DescriptionContext
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
Solubility High: Water, DMSO, MethanolLow: Hexanes, DCMPolar salt form facilitates aqueous formulation.
Melting Point 170–175 °C (Decomposition)Typical for primary amine hydrochloride salts.
Chirality (3R)-EnantiomerEnantiomeric Excess (ee) > 97% required for pharma grade.
H-Bond Donors 3 (Ammonium protons)Critical for salt bridge formation in protein pockets.
H-Bond Acceptors 1 (Ether Oxygen)Provides vector for water-mediated interactions.

Strategic Utility in Drug Design

The "Ether Switch" Bioisosterism

The transition from a cyclohexyl ring to a tetrahydropyran (THP) ring is a classic medicinal chemistry tactic known as the "Ether Switch."

  • Lipophilicity Modulation: The ether oxygen lowers cLogP by approximately 1.0–1.5 units compared to the cyclohexyl analog. This reduction is crucial for bringing hydrophobic leads into optimal "Drug-like" space (LogP 2–4).

  • Metabolic Blocking: The THP ring is generally less prone to oxidative metabolism (CYP450) at the positions adjacent to the oxygen, unlike the cyclohexane ring which is susceptible to hydroxylation.

  • Binding Affinity: The ether oxygen can act as a weak hydrogen bond acceptor, potentially picking up backbone interactions in the target protein that a carbocycle would miss.

Diagram: The Logic of Bioisosteric Replacement

Bioisostere_Logic Cyclohexane Cyclohexane Analog (High LogP, Metabolic Liability) Design_Step Design Strategy: Ether Switch Cyclohexane->Design_Step Identify Liability THP_Analog [(3R)-Oxan-3-yl]methanamine (Lower LogP, H-Bond Acceptor) Design_Step->THP_Analog Insert Oxygen Outcome Improved ADME: Solubility ↑ | Clearance ↓ THP_Analog->Outcome Result

Caption: Schematic illustrating the medicinal chemistry rationale for selecting the oxane scaffold over carbocyclic analogs.

Synthesis & Manufacturing Protocol

Expertise Note: While racemic synthesis followed by resolution is common, the most scalable route for high-purity (3R)-isomer involves the reduction of chiral precursors or enzymatic resolution . Below is a robust protocol for the Resolution of Racemate via Diastereomeric Salt Formation, a standard industry method for primary amines.

Workflow Diagram

Synthesis_Workflow Start Starting Material: Tetrahydropyran-3-carbonitrile Step1 Step 1: Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) Start->Step1 Racemate Intermediate: (±)-Oxan-3-ylmethanamine Step1->Racemate Step2 Step 2: Chiral Resolution (L-Tartaric Acid or Chiral HPLC) Racemate->Step2 Salt Diastereomeric Salt Separation Step2->Salt Step3 Step 3: Free Basing & HCl Formation (NaOH -> HCl/Dioxane) Salt->Step3 Final Product: [(3R)-Oxan-3-yl]methanamine HCl Step3->Final

Caption: Step-by-step synthetic workflow from nitrile precursor to isolated chiral salt.

Detailed Protocol (Laboratory Scale)

Step 1: Reduction of Nitrile

  • Reagents: Tetrahydropyran-3-carbonitrile (1.0 eq), Raney Nickel (catalytic), Methanolic Ammonia (7N).

  • Procedure: Charge a hydrogenation vessel with the nitrile and solvent. Add Raney Nickel (under Argon). Pressurize with H₂ (50 psi) and stir at RT for 12 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate to yield racemic (oxan-3-yl)methanamine as a colorless oil.

Step 2: Chiral Resolution (Classical)

  • Reagents: (±)-Amine (1.0 eq), (S)-(+)-Mandelic acid or L-Tartaric acid (1.0 eq), Ethanol/Isopropanol.

  • Crystallization: Dissolve amine and chiral acid in hot ethanol. Allow to cool slowly. The diastereomeric salt of the (3R)-amine crystallizes preferentially (optimization of solvent required).

  • Validation: Filter crystals and check enantiomeric excess (ee) via Chiral HPLC. Recrystallize if ee < 98%.[2]

Step 3: Salt Exchange to Hydrochloride

  • Free Basing: Suspend the chiral salt in DCM and treat with 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.[5]

  • HCl Formation: Dissolve the free (3R)-amine in anhydrous diethyl ether or dioxane. Dropwise add 4M HCl in dioxane at 0°C.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Quality Control & Analytical Methods

To ensure the integrity of the building block for drug development, the following QC parameters are mandatory.

Chiral HPLC Method
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).

  • Acceptance Criteria: (3R)-isomer > 98.0% area; (3S)-isomer < 2.0%.

Proton NMR (D₂O, 400 MHz)
  • Characteristic Signals:

    • δ 3.8–3.9 (m, 2H, ether α-protons).

    • δ 2.8–2.9 (d, 2H, -CH₂-NH₃⁺).

    • δ 1.9–1.5 (m, multiplet, ring protons).

    • Interpretation: The integration of the aminomethyl doublet relative to the ether protons confirms the core structure.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[6][7]
Eye Irritation H319Causes serious eye irritation.[6]
STOT-SE H335May cause respiratory irritation.[8]

Precautionary Measures:

  • P280: Wear protective gloves/eye protection/face protection.[6][8]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine salt is stable but can be hygroscopic.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22648120, (Oxan-3-yl)methanamine hydrochloride. Retrieved February 19, 2026, from [Link]

  • Fisher Scientific. Safety Data Sheet: Methylamine hydrochloride (Analogous Safety Data). Retrieved February 19, 2026, from [Link]

  • Ghosh, A. K., et al. Design and Synthesis of Tetrahydropyran-Derived HIV-1 Protease Inhibitors. J. Med. Chem. 2010.[9][6] (Contextual citation for THP utility).

Sources

Exploratory

Molecular weight and formula of (3R)-tetrahydropyran-3-ylmethanamine HCl

Topic: (3R)-Tetrahydropyran-3-ylmethanamine HCl: Physicochemical Identity & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist Executive Summary In the la...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3R)-Tetrahydropyran-3-ylmethanamine HCl: Physicochemical Identity & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, (3R)-tetrahydropyran-3-ylmethanamine hydrochloride represents a critical chiral building block. It serves as a strategic bioisostere for cyclohexyl and piperidinyl moieties, offering a method to modulate lipophilicity (LogD) and metabolic stability without altering the steric bulk significantly.

This guide moves beyond basic catalog data to provide a rigorous technical analysis of the molecule’s identity, synthesis, and application. It is designed for researchers requiring high-fidelity data for IND-enabling studies and lead optimization.

Physicochemical Profile & Identity

Precise characterization is the bedrock of reproducible science. The following data distinguishes the specific (3R)-enantiomer from its racemic and (3S)-counterparts.

2.1 Core Identity Matrix
ParameterTechnical Specification
IUPAC Name [(3R)-oxan-3-yl]methanamine hydrochloride
Common Name (3R)-Tetrahydropyran-3-ylmethanamine HCl
CAS Number 2007916-32-5 (Specific to (3R)-HCl salt)
Molecular Formula

Molecular Weight 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)
Chiral Center Position 3 (R-configuration)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)
2.2 Structural Logic & Graphviz Representation

The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the C3 position with a primary aminomethyl group. The hydrochloride salt form is preferred for stability, preventing the formation of carbamates (via atmospheric


) common to free primary amines.

ChemicalIdentity Molecule (3R)-Tetrahydropyran-3-ylmethanamine HCl Formula Formula: C6H14ClNO Molecule->Formula MW MW: 151.63 g/mol Molecule->MW Structure Structural Features Molecule->Structure Chirality Chiral Center: C3 (R) Structure->Chirality Stereospecificity Salt Salt Form: HCl Structure->Salt Stability

Figure 1: Structural decomposition and key physicochemical identifiers.[1][2]

Synthetic Logic & Manufacturing

For a Senior Scientist, understanding the source of the material is as important as the material itself. The synthesis of the (3R)-isomer typically requires a resolution step, as direct asymmetric synthesis can be cost-prohibitive at scale.

3.1 The "Classical Resolution" Route (Recommended)

This pathway is preferred for its robustness. It relies on synthesizing the racemic amine and then separating the enantiomers using a chiral acid.

  • Precursor Synthesis: Start with commercially available tetrahydropyran-3-carbonitrile .

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) converts the nitrile to the racemic primary amine.

  • Chiral Resolution (The Critical Step):

    • The racemic amine is treated with (S)-Mandelic acid or L-Tartaric acid in a solvent like Ethanol/Isopropanol.

    • Causality: The (3R)-amine forms a diastereomeric salt with the chiral acid that has different solubility properties than the (3S)-salt. The desired salt crystallizes out (or stays in solution, depending on the specific acid choice).

  • Salt Exchange: The isolated chiral salt is treated with base (NaOH) to free the amine, followed by immediate treatment with anhydrous HCl in dioxane/ether to precipitate the final (3R)-HCl product .

3.2 Process Flow Diagram

SynthesisWorkflow Start Start: Tetrahydropyran-3-carbonitrile Step1 Step 1: Reduction (Raney Ni, H2) Yields: Racemic Amine Start->Step1 Hydrogenation Step2 Step 2: Chiral Resolution Agent: (S)-Mandelic Acid Step1->Step2 Salt Formation Decision Filtration & Recrystallization (Isolate Diastereomeric Salt) Step2->Decision Step3 Step 3: Free Base Liberation (NaOH treatment) Decision->Step3 Pure (3R)-Salt End Final Step: HCl Salt Formation Product: (3R)-Isomer HCl Step3->End HCl/Dioxane

Figure 2: Industrial workflow for the isolation of the (3R)-enantiomer via classical resolution.

Analytical Validation (Self-Validating Protocols)

Trustworthiness in data comes from rigorous validation. To confirm you have the (3R) isomer and not the (3S) or racemate, use the following protocol.

4.1 Chiral HPLC Method

Standard reverse-phase HPLC cannot distinguish enantiomers. You must use a polysaccharide-based chiral stationary phase.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amine absorption is weak; high concentration required or derivatization with benzoyl chloride).

  • Success Criteria: The (3R) enantiomer should show a distinct retention time (e.g.,

    
     min) separated from the (3S) isomer (
    
    
    
    min). Note: Retention times vary by specific column condition.
4.2 Optical Rotation

A quick purity check for bulk batches.

  • Standard:

    
     to 
    
    
    
    (
    
    
    , Methanol).
  • Note: If the rotation is negative or zero, the batch is either the (3S) isomer or racemic.

Medicinal Chemistry Applications

Why select this specific building block?

  • LogD Modulation: The tetrahydropyran oxygen acts as a hydrogen bond acceptor (HBA) but not a donor. This lowers the LogP by ~1.0–1.5 units compared to a cyclohexyl ring, improving water solubility without introducing a basic center (like piperidine) that might cause hERG liability.

  • Stereochemical Vectoring: The (3R)-configuration orients the amine group into a specific vector in the binding pocket. In kinase inhibitors, this often directs the solubilizing group towards the solvent front, while the ring makes hydrophobic contacts.

  • Metabolic Stability: The ether oxygen reduces the electron density on the ring, making it less susceptible to oxidative metabolism (CYP450) compared to a purely aliphatic ring.

Handling & Stability

  • Storage: Store at 2-8°C. Hygroscopic. Keep under Argon or Nitrogen.

  • Incompatibility: Strong oxidizing agents.

  • Safety: Irritant to eyes and skin. Wear standard PPE (gloves, goggles, lab coat).

References

  • Capot Chemical. (2024).[3] Product Specification: [(3R)-tetrahydropyran-3-yl]methanamine hydrochloride (CAS 2007916-32-5).[3] Retrieved from

  • PubChem. (2024). Compound Summary: (Oxan-3-yl)methanamine hydrochloride.[1] National Library of Medicine. Retrieved from [1]

  • PharmaBlock. (2023). Tetrahydropyrans in Drug Discovery: Bioisosteres and Physicochemical Modulation. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Design, synthesis, and biological evaluation of tetrahydropyran derivatives. (Contextual reference for THP utility in kinase inhibitors). DOI: 10.1021/jm5008177.

Sources

Foundational

Technical Monograph: [(3R)-Oxan-3-yl]methanamine Derivatives

Strategic Application in Fragment-Based Drug Discovery and Lead Optimization[1] Executive Summary [(3R)-Oxan-3-yl]methanamine (CAS: 2007916-32-5), also known as [(3R)-tetrahydro-2H-pyran-3-yl]methanamine, represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Fragment-Based Drug Discovery and Lead Optimization[1]

Executive Summary

[(3R)-Oxan-3-yl]methanamine (CAS: 2007916-32-5), also known as [(3R)-tetrahydro-2H-pyran-3-yl]methanamine, represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike its achiral 4-substituted counterpart, the 3-substituted tetrahydropyran (THP) scaffold offers a distinct vector for exploring asymmetrical binding pockets while serving as a superior bioisostere for piperidine and cyclohexane rings.[1]

This guide analyzes the physicochemical advantages of this scaffold, details scalable synthetic protocols for the (3R)-enantiomer, and provides a framework for its deployment in optimizing solubility (LogS) and lipophilicity (LogP) profiles without compromising steric fit.[1]

Chemical Profile & Structural Significance[2][3][4][5][6][7]
2.1 Physicochemical Properties

The THP ring is a classic non-basic polar pharmacophore.[1] Replacing a piperidine or cyclohexane with a THP ring fundamentally alters the physicochemical landscape of a drug candidate.[1]

Property[(3R)-Oxan-3-yl]methanaminePiperidine AnalogCyclohexane AnalogImpact on Drug Design
H-Bond Donors 2 (Primary Amine)3 (Amine + Ring NH)2 (Amine)THP removes the ring NH donor, improving permeability.[1]
H-Bond Acceptors 2 (Ether O + Amine N)1 (Amine N)1 (Amine N)Ether oxygen acts as a weak acceptor, aiding solubility.[1]
LogP (Approx) -0.5 to 0.50.8 to 1.22.0 to 2.5Critical: Lowers lipophilicity significantly vs. cyclohexane.[1]
pKa (Amine) ~9.5~11.0 (Ring NH)~10.5Reduces basicity, potentially lowering hERG liability.[1]
2.2 The "Chiral Vector" Advantage

The 4-substituted THP is achiral and projects substituents along a symmetrical axis. The 3-substituted THP introduces chirality.[1] The (3R) configuration directs the methanamine "warhead" into a specific quadrant of 3D space.[1] This is crucial for:

  • Desymmetrization: Breaking the symmetry of a lead molecule to increase selectivity between homologous targets (e.g., Kinase isoforms).[1]

  • Conformational Lock: The chair conformation of the THP ring places the 3-substituent in either an axial or equatorial position, often governed by the anomeric effect (though less pronounced at C3 than C2) and steric repulsion.

Synthetic Methodologies

Obtaining the specific (3R) enantiomer in high purity is the primary challenge.[1] While racemic synthesis is straightforward, the enantiopure form requires asymmetric catalysis or resolution.[1][2]

3.1 Synthesis Workflow Visualization

Synthesis_Workflow cluster_legend Process Key Start Start: 3-Formyl-tetrahydropyran (Racemic) Step1 Reductive Amination (NH3 / H2 / Catalyst) Start->Step1  Reductive Amination   Racemic Racemic Amine (Oxan-3-yl)methanamine Step1->Racemic Resolution Enzymatic Kinetic Resolution (Lipase / Ester Donor) Racemic->Resolution  Selective Acylation   ProductR Product A: (3R)-Amide (Enriched) Resolution->ProductR  Fast Reaction   ProductS Product B: (3S)-Amine (Unreacted) Resolution->ProductS  Slow Reaction   Hydrolysis Hydrolysis ProductR->Hydrolysis Final Target: [(3R)-Oxan-3-yl]methanamine Hydrolysis->Final key1 Blue: Starting Material key2 Green: Target Isomer

Figure 1: Kinetic resolution strategy for isolating the (3R) enantiomer from racemic precursor.

3.2 Detailed Protocols

Method A: Reductive Amination (Racemic Core Synthesis) [1]

  • Reagents: Tetrahydro-2H-pyran-3-carbaldehyde, Methanolic Ammonia (7N), Raney Nickel or Pd/C.[1]

  • Protocol:

    • Dissolve aldehyde (1.0 eq) in MeOH.

    • Add excess NH3 (in MeOH) and stir for 30 min to form the imine.

    • Hydrogenate (50 psi H2) with Raney Ni (10 wt%) at RT for 12h.

    • Filter catalyst and concentrate.[1]

    • Yield: Typically >85%.

Method B: Enzymatic Resolution (Enantioselective)

  • Rationale: Chemical resolution with tartaric acid is often inefficient for this specific amine.[1] Enzymatic acylation is preferred.[1]

  • Reagents: Candida antarctica Lipase B (CAL-B), Ethyl Acetate (as solvent and acyl donor).[1]

  • Protocol:

    • Suspend racemic amine in dry ethyl acetate.

    • Add immobilized CAL-B.[1]

    • Stir at 30°C. Monitor by Chiral HPLC. The enzyme selectively acetylates the (R)-enantiomer (verify specific enzyme preference for this substrate class; often (R)-selective for primary amines).[1]

    • Filter enzyme.[1] Separate the (R)-acetamide from the (S)-amine via acid/base extraction.[1]

    • Hydrolyze the (R)-acetamide (6N HCl, reflux) to yield [(3R)-oxan-3-yl]methanamine HCl .

Medicinal Chemistry Applications
4.1 Bioisosteric Replacement Strategy

The transition from a carbocyclic or heterocyclic amine to the oxanyl-amine is a standard "de-risking" move in lead optimization.

  • Scenario: A lead compound contains a piperidine ring but suffers from high clearance (metabolic oxidation of the ring) or hERG inhibition (due to the basic nitrogen).[1]

  • Solution: Replace piperidine with [(3R)-oxan-3-yl]methanamine.

    • Effect: The ether oxygen lowers the logP (reducing metabolic liability) and removes the basic center (eliminating the protonated species responsible for hERG binding).[1]

    • Design Note: The "methanamine" linker restores the nitrogen atom's position relative to the ring, maintaining the pharmacophore distance.

4.2 Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" (MW ~115 Da).[1]

  • Growth Vector: The primary amine is the handle for amide coupling, reductive amination, or SNAr reactions.

  • Complexity: It introduces sp3 character (Fsp3) and chirality early in the fragment growing process, which correlates with higher clinical success rates compared to flat aromatic fragments.[1]

Experimental Validation & Quality Control

To ensure the integrity of the (3R)-isomer, the following analytical controls are mandatory.

1. Chiral HPLC Method:

  • Column: Chiralpak IG or IC (Immobilized polysaccharide phases are robust for amines).[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1]

  • Detection: UV 210 nm (low absorption, requires high concentration) or CAD (Charged Aerosol Detector).[1]

  • Criterion: >98% ee required for biological assays to rule out off-target effects from the (S)-isomer.[1]

2. Absolute Configuration Determination:

  • VCD (Vibrational Circular Dichroism): Compare experimental IR spectra with DFT-calculated spectra for the (3R) model.

  • X-Ray Crystallography: If the amine is derivatized with a heavy atom or known chiral acid (e.g., Mosher's acid amide), single-crystal XRD provides definitive proof.[1]

References
  • PubChem Compound Summary: (Oxan-3-yl)methanamine hydrochloride.[1] National Center for Biotechnology Information.[1]

    • [1]

  • Tetrahydropyran Synthesis: "Development of new methods in tetrahydropyran ring synthesis." Nanyang Technological University.[1]

  • Chiral Resolution Strategies: "Synthesising Complex Chiral Amines Through Resolution-Racemis

  • Oxetanes and Pyrans in MedChem: "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry. (Contextual reference for ether heterocycles).

    • [1]

  • Commercial Availability: CAS 2007916-32-5 Product Page.

    • [1]

Sources

Exploratory

Pharmacophore Modeling with (3R)-Oxan-3-yl Amines

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers[1] Executive Summary: The Strategic Value of the Scaffold In the landscape of fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of fragment-based drug discovery (FBDD) and lead optimization, the (3R)-oxan-3-yl amine (commonly referred to as (3R)-3-aminotetrahydropyran or (3R)-3-amino-THP) has emerged as a privileged motif.[1] It serves as a superior bioisostere to cyclohexylamines, offering reduced lipophilicity (LogP), improved metabolic stability, and a critical hydrogen-bond acceptor vector via the ether oxygen.

This guide details the technical workflow for constructing robust pharmacophore models using this scaffold. We move beyond basic feature mapping to explore the conformational biases, vector analysis, and specific modeling protocols required to leverage this moiety in kinase inhibition (e.g., ATM inhibitors like AZD0156) and monoamine transporter modulation.

Structural Analysis & Physicochemical Profile

The Bioisosteric Shift

Replacing a cyclohexane ring with an oxane (tetrahydropyran) ring introduces a permanent dipole and lowers the ClogP by approximately 1.0–1.5 units. For the (3R)-oxan-3-yl amine, this substitution is not merely about solubility; it is about vectorial engagement .[1]

  • The Ether Oxygen (O1): Acts as a weak Hydrogen Bond Acceptor (HBA).[1] In protein pockets, this often engages backbone amides or conserved water networks.

  • The Amine (N3): At physiological pH, this is predominantly protonated (

    
    ), acting as a Positive Ionizable (PI) feature or a strong Hydrogen Bond Donor (HBD).[1]
    
  • Stereochemistry ((3R)): The spatial arrangement is critical.[1] In the low-energy chair conformation, the (3R)-amine typically adopts an equatorial position to minimize 1,3-diaxial strain, though the axial conformer remains accessible (~1–2 kcal/mol higher) and is often the bioactive conformation in constrained pockets.

Quantitative Profile (Reference Data)
Property(3R)-Oxan-3-yl AmineCyclohexylamine (Comparator)Impact
MW 101.15 Da99.17 DaNegligible
ClogP ~ -0.3 to 0.1~ 1.2 to 1.5Improved Solubility
TPSA 35-40 Ų26 ŲH-Bond Potential
HBA Count 2 (N, O)1 (N)New Interaction Vector
Rotatable Bonds 0 (Ring)0 (Ring)Rigidification

Pharmacophore Feature Mapping

To build a valid model, we must map the static and dynamic features of the core. The (3R)-oxan-3-yl amine defines a specific geometric relationship between the cationic center and the ether oxygen.[1]

The Core Vector (N3–O1 Distance)

A critical pharmacophoric constraint is the distance between the amine nitrogen and the ether oxygen.

  • Euclidean Distance: ~2.8 Å – 3.2 Å (depending on chair puckering).[1]

  • Geometric Rule: This fixed distance creates a "bidentate" recognition motif. If a protein pocket requires a donor and an acceptor separated by ~3 Å, this scaffold is an ideal rigid linker.

DOT Visualization: The Pharmacophore Map

The following diagram abstracts the chemical structure into pharmacophoric features (F1, F2, F3) and their geometric relationships.

PharmacophoreMap cluster_scaffold (3R)-Oxan-3-yl Amine Core N3 N3: Cationic / Donor (Interaction with Asp/Glu) O1 O1: H-Bond Acceptor (Interaction with Backbone NH) N3->O1 Fixed Vector ~2.9 Å R_Group R-Group Vector (Hydrophobic/Aromatic) N3->R_Group Functionalization Vector Pocket_Acid Protein: Acidic Residue N3->Pocket_Acid Salt Bridge Pocket_Backbone Protein: Backbone Amide Pocket_Backbone->O1 H-Bond

Caption: Pharmacophoric abstraction of the (3R)-oxan-3-yl amine. The N3-O1 vector provides a rigid constraint for dual-point binding, distinguishing it from flexible alkyl linkers.

Protocol: Constructing the Model

This section outlines a self-validating workflow for generating a pharmacophore model using this scaffold, suitable for software like MOE, LigandScout, or Discovery Studio.

Phase 1: Conformer Generation (The Trap)

Challenge: Standard algorithms may under-sample the axial amine conformation or the "twisted-boat" forms which, while higher in energy, are relevant for transition states or strained pockets. Protocol:

  • Input: 3D structure of (3R)-3-aminotetrahydropyran (protonated).

  • Settings: Use a systematic search or Low-Mode MD (Molecular Dynamics).[1] Set an energy window of 10 kcal/mol (higher than standard 5 kcal/mol) to capture ring inversions.

  • Validation: Ensure the output ensemble contains both

    
     and 
    
    
    
    chair forms.
Phase 2: Alignment & Feature Extraction

Scenario: You have a set of active kinase inhibitors (e.g., ATM inhibitors) containing this core.[1]

  • Superposition: Do not align by RMSD of all atoms. Align by the Pharmacophore Points (The N3 nitrogen and the O1 oxygen).[1] This "feature-based alignment" allows the rest of the molecule to rotate, revealing the permissive volumes for R-groups.

  • Feature Definition:

    • F1 (Donor): Sphere centered on N3 (Radius: 1.6 Å).[1]

    • F2 (Acceptor): Sphere centered on O1 (Radius: 1.6 Å).[1]

    • F3 (Exclusion Volumes): Generate "Coat" exclusion spheres around the ring carbons (C2, C4, C5, C6) to represent the steric boundary of the scaffold.

Phase 3: Model Validation (DEKOIS/DUD-E)

A model is only as good as its ability to discriminate.[1]

  • Decoy Set: Generate 500 decoys using the DUD-E methodology—molecules with similar MW and LogP but lacking the specific N-O vector of the oxane ring (e.g., using cyclohexanes or acyclic ethers).

  • Metric: Calculate the Enrichment Factor (EF1%) and ROC-AUC. A valid model for this scaffold should achieve ROC-AUC > 0.75, specifically discriminating the oxane from the cyclohexane analogs.

Case Study: ATM Kinase Inhibition (AZD0156)

The development of AZD0156 (AstraZeneca) exemplifies the successful application of this pharmacophore.[1][2]

  • Problem: Early hits (quinolone carboxamides) had poor solubility and high metabolic clearance.[1]

  • Solution: Introduction of the (3R)-oxan-3-yl amine motif.

  • Mechanistic Gain:

    • The amine formed a critical salt bridge with the aspartate residue in the kinase hinge/catalytic region.

    • The oxane oxygen pointed into a solvent-exposed region but organized a water network, improving enthalpy without an entropic penalty.

    • Result: The compound achieved high potency, selectivity against mTOR/PI3K, and excellent oral bioavailability.

Workflow Visualization

The following diagram illustrates the iterative cycle from scaffold selection to validated lead.

Workflow Start Hit Identification (Poor Solubility) ScaffoldHop Scaffold Hopping Cyclohexane -> Oxane Start->ScaffoldHop Modeling Pharmacophore Modeling (N3-O1 Vector) ScaffoldHop->Modeling Define Constraints Synthesis Synthesis of (3R)-Amine Analogs Modeling->Synthesis Virtual Screening Validation Bioassay & PK (AZD0156 Profile) Synthesis->Validation Validation->Modeling Refine Model (SAR)

Caption: Iterative optimization workflow utilizing the (3R)-oxan-3-yl amine scaffold to solve ADME/potency issues.

Experimental Validation Protocols

To verify the pharmacophore hypothesis experimentally, use the following paired synthesis strategy:

  • The "Null" Probe: Synthesize the cyclohexyl analog.

    • Hypothesis: If the ether oxygen (O1) is a required pharmacophore feature, potency will drop significantly (>10-fold).[1]

  • The Stereochemical Probe: Synthesize the (3S) enantiomer.

    • Hypothesis: If the vector angle of the amine is critical, the (3S) enantiomer will show reduced affinity due to the altered projection of the N3-vector relative to the O1 anchor.

  • The Isostere Probe: Synthesize the tetrahydrothiopyran (sulfur analog).

    • Hypothesis: Tests the steric limit of the O1 pocket (Sulfur is larger) and H-bond accepting capability (Sulfur is a poorer acceptor).

References

  • Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (Accessed 2024).[1][3] Highlights the ADME advantages and bioisosteric utility of THP-amines.

  • Flexible and biomimetic analogs of triple uptake inhibitor... Bioorganic & Medicinal Chemistry Letters, 2011. Describes the pharmacophore modeling of (3S,6S)-pyran derivatives for SERT/NET/DAT inhibition.

  • Discovery of AZD0156, a Potent and Selective Inhibitor of ATM Kinase. Journal of Medicinal Chemistry, 2016. Case study of the THP-amine motif in clinical candidate AZD0156. [1]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, 2021.[4] General methodology for pharmacophore generation and validation.

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[5][6] Discusses the synthetic accessibility and library generation of THP-amine scaffolds.

Sources

Foundational

The Ascendancy of the [(3R)-Oxan-3-yl]methanamine Motif: A Technical Guide to a Privileged Bioisostere

Abstract In the intricate tapestry of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful drug discovery. This in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate tapestry of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful drug discovery. This in-depth technical guide delves into the burgeoning role of the [(3R)-oxan-3-yl]methanamine motif as a potent bioisosteric replacement strategy. We will navigate the synthetic intricacies of this chiral scaffold, dissect its defining physicochemical characteristics, and illuminate its application in enhancing pharmacological profiles. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to overcome contemporary challenges in drug design, from improving metabolic stability to augmenting target engagement.

The Imperative of Bioisosterism in Drug Optimization

Bioisosteric replacement, the substitution of a functional group within a biologically active molecule with another that retains similar biological activity, is a fundamental tactic in medicinal chemistry.[1][2] This strategy is not merely about mimicking the original moiety's size and shape but about intelligently modulating a compound's physicochemical properties to enhance its overall performance as a drug candidate.[3][4] The goals of such replacements are manifold and include:

  • Improving Pharmacokinetic (ADME) Profiles: Enhancing absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.[5]

  • Enhancing Potency and Selectivity: Fine-tuning interactions with the biological target to increase efficacy and minimize off-target effects.[3]

  • Reducing Toxicity: Eliminating or modifying structural liabilities that can lead to adverse effects.[4]

  • Navigating Intellectual Property Landscapes: Creating novel chemical entities with distinct patentability.[1]

Saturated heterocycles have emerged as particularly valuable tools in this endeavor, offering a three-dimensional architecture that can confer improved properties compared to their carbocyclic or aromatic counterparts.[6][7] Among these, the tetrahydropyran (oxane) ring has garnered significant attention for its ability to reduce lipophilicity and introduce a hydrogen bond acceptor without the metabolic liabilities of more traditional ethers.[8]

The [(3R)-Oxan-3-yl]methanamine Motif: A Profile

The [(3R)-oxan-3-yl]methanamine moiety, with its defined stereochemistry and versatile aminomethyl handle, presents a compelling option for bioisosteric replacement of common structural motifs such as piperidines, pyrrolidines, and other cyclic amines.

Physicochemical Properties and Conformational Dynamics

The utility of the [(3R)-oxan-3-yl]methanamine motif is rooted in its distinct physicochemical properties:

  • Reduced Lipophilicity: The introduction of the oxygen atom into the six-membered ring lowers the lipophilicity (logP) compared to a cyclohexane or piperidine ring. This can lead to improved aqueous solubility and a more favorable overall ADME profile.[8]

  • Hydrogen Bonding Capacity: The ring oxygen can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions within a target's binding site.[8]

  • Defined Stereochemistry: The (R)-configuration provides a fixed three-dimensional orientation of the aminomethyl group, allowing for precise positioning within a binding pocket to optimize interactions.

  • Conformational Preference: Like cyclohexane, the tetrahydropyran ring adopts a chair conformation. The substituent at the 3-position can exist in either an axial or equatorial orientation. The energetic preference for the equatorial position is a key consideration in molecular design, influencing the spatial projection of the aminomethyl group.[9][10]

The interplay of these factors allows the [(3R)-oxan-3-yl]methanamine motif to present a unique vector for interacting with biological targets while simultaneously improving the drug-like properties of the parent molecule.

Synthetic Strategies for [(3R)-Oxan-3-yl]methanamine

The accessibility of a chiral building block is paramount to its widespread adoption in drug discovery programs. While a variety of methods exist for the synthesis of substituted tetrahydropyrans, the enantioselective synthesis of the [(3R)-oxan-3-yl]methanamine core often relies on strategies that establish the chiral center early in the synthetic sequence.

General Approach via Chiral Pool Starting Materials

One common and effective strategy involves the use of readily available chiral starting materials. A representative, though not exhaustive, synthetic approach can be envisioned starting from a chiral precursor that can be elaborated into the target tetrahydropyran ring system. A generalized scheme is presented below, inspired by methodologies for the synthesis of chiral 3-amino tetrahydropyrans.[11]

Synthetic_Scheme A Chiral Precursor (e.g., from Glutamic Acid) B Diol Formation A->B Reduction C Intramolecular Cyclization (e.g., Mitsunobu reaction) B->C Activation & Cyclization D Protected (3R)-oxan-3-yl)methanamine C->D E Deprotection D->E F [(3R)-oxan-3-yl]methanamine E->F

Figure 1: Conceptual synthetic workflow for [(3R)-oxan-3-yl]methanamine.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol adapted from general methods for the synthesis of chiral 3-amino tetrahydropyrans and should be optimized for specific substrates and scales.[11]

Step 1: Reduction of a Protected Chiral Precursor

  • To a solution of N-protected (R)-glutamic acid derivative (1.0 eq) in an appropriate solvent (e.g., THF) at 0 °C, add a suitable reducing agent (e.g., LiBH4, 2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude diol.

Step 2: Intramolecular Cyclization (Mitsunobu Reaction)

  • Dissolve the crude diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the protected (3R)-aminomethyl-tetrahydropyran.

Step 3: Deprotection

  • Dissolve the protected amine (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or methanol).

  • Add an appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or H2/Pd-C for a Cbz group).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Remove the solvent and any volatile reagents under reduced pressure.

  • If necessary, neutralize with a base (e.g., NaHCO3 solution) and extract with an organic solvent to yield the free amine, [(3R)-oxan-3-yl]methanamine.

Bioisosteric Replacement in Action: Case Studies and Applications

While specific, direct comparative case studies for the [(3R)-oxan-3-yl]methanamine motif are not abundantly available in the public literature, we can draw valuable insights from the application of closely related 3-substituted and other tetrahydropyran-containing motifs in drug discovery programs. These examples serve to illustrate the potential benefits of incorporating this scaffold.

Improving ADME Properties: The Tetrahydropyran Advantage

A recurring theme in the use of tetrahydropyran rings is the improvement of ADME properties. The replacement of a more lipophilic carbocycle, such as a cyclohexane, with a tetrahydropyran can lead to a beneficial decrease in logD, which often translates to improved metabolic stability and clearance.[8]

Table 1: Illustrative Impact of Cyclohexyl to Tetrahydropyranyl Bioisosteric Replacement on Physicochemical and ADME Properties (Hypothetical Data Based on General Trends)

ParameterCyclohexyl AnalogueTetrahydropyranyl AnalogueRationale for Improvement
cLogP 3.52.8The oxygen heteroatom reduces lipophilicity.
Aqueous Solubility LowModerateIncreased polarity enhances solubility.
Microsomal Clearance HighModerate to LowReduced lipophilicity can decrease susceptibility to metabolic enzymes.[8]
hERG Inhibition ModerateLowReduced lipophilicity often correlates with lower hERG liability.
Enhancing Potency and Selectivity

The rigid chair conformation of the tetrahydropyran ring and the defined stereochemistry of the [(3R)-oxan-3-yl]methanamine motif allow for precise positioning of the key interacting aminomethyl group. This can lead to optimized interactions with the target protein, resulting in enhanced potency and selectivity. The oxygen atom can also participate in hydrogen bonding, providing an additional anchor point within the binding site that may not be possible with a carbocyclic analogue.[8]

Binding_Interaction cluster_0 Protein Binding Pocket Receptor_Residue_1 Hydrophobic Pocket Receptor_Residue_2 H-bond Acceptor Receptor_Residue_3 H-bond Donor Motif [(3R)-oxan-3-yl]methanamine Motif->Receptor_Residue_1 Hydrophobic Interaction Amine NH2 Oxane_O O Amine->Receptor_Residue_2 H-bond Oxane_O->Receptor_Residue_3 H-bond

Figure 2: Potential binding interactions of the [(3R)-oxan-3-yl]methanamine motif.

Metabolic Considerations

The metabolic fate of a drug candidate is a critical determinant of its success. Saturated heterocycles are often introduced to block or alter sites of metabolism. The tetrahydropyran ring is generally considered to be more metabolically stable than many other cyclic ethers.[7] The primary sites of metabolism for substituted tetrahydropyrans are often the carbon atoms adjacent to the ring oxygen. However, the specific metabolic pathways will be highly dependent on the overall structure of the molecule and the enzymes involved. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to evaluate the metabolic fate of any new compound containing the [(3R)-oxan-3-yl]methanamine motif.

Conclusion and Future Perspectives

The [(3R)-oxan-3-yl]methanamine motif represents a valuable and increasingly utilized building block in the medicinal chemist's toolbox. Its unique combination of reduced lipophilicity, hydrogen bonding capacity, and stereochemical definition makes it an attractive bioisostere for common cyclic amine fragments. By thoughtfully applying this motif, drug discovery teams can strategically address challenges related to ADME, potency, and selectivity. As synthetic methodologies for chiral saturated heterocycles continue to advance, the accessibility and application of the [(3R)-oxan-3-yl]methanamine and related scaffolds are poised to expand, paving the way for the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Kerns, E. H., & Di, L. (2008).
  • Bon, R. S., & Waldmann, H. (2010). Bioisosteric replacement and scaffold hopping in the design of natural product-inspired compound libraries. Chemical Reviews, 110(10), 6054–6087.
  • Scott, J. S., & Williams, G. (2012). The role of saturated heterocycles in drug discovery. Bioorganic & Medicinal Chemistry Letters, 22(11), 3533–3540.
  • Eliel, E. L., & Manoharan, M. (1982). Conformational analysis. 42. 3-Substituted tetrahydropyrans. The Journal of Organic Chemistry, 47(10), 1845–1852.
  • Anderson, J. E., & Franck, R. W. (1991). Conformational analysis of 3-substituted tetrahydropyrans. Tetrahedron, 47(32), 6475–6486.
  • CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof. (2011). Google Patents.

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Exploratory

An In-depth Technical Guide to [(3R)-oxan-3-yl]methanamine hydrochloride: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydropyran (THP) motif is a cornerstone in contemporary medicinal chemistry, prized for its favorable physicochemical properties that enha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) motif is a cornerstone in contemporary medicinal chemistry, prized for its favorable physicochemical properties that enhance drug-like characteristics. This technical guide provides a comprehensive overview of a specific chiral building block, [(3R)-oxan-3-yl]methanamine hydrochloride (CAS Number: 2007916-32-5). We will delve into its chemical identity, propose a detailed enantioselective synthetic pathway, and present expected analytical characterization data. Furthermore, this guide will explore the potential applications of this molecule in drug development, drawing insights from the established roles of the tetrahydropyran scaffold in targeting a range of diseases, including cancer and neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, frequently employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. Its inclusion in a molecule can lead to significant improvements in its pharmacokinetic profile. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets. Moreover, the THP moiety generally imparts increased aqueous solubility and metabolic stability compared to its carbocyclic counterparts, which are critical attributes for successful drug candidates.

[(3R)-oxan-3-yl]methanamine hydrochloride introduces a chiral aminomethyl group onto the THP ring. This specific stereochemistry and the presence of a primary amine offer a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of [(3R)-oxan-3-yl]methanamine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 2007916-32-5[1]
IUPAC Name [(3R)-oxan-3-yl]methanamine;hydrochloride
Synonyms (R)-(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride[1]
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.64 g/mol [1]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar protic solvents (predicted)

Note: Some physical properties are predicted based on the chemical structure and data for similar compounds.

Chemical Structure:

G cluster_0 [(3R)-oxan-3-yl]methanamine hydrochloride node1 C₆H₁₄ClNO node2

Caption: 2D structure of [(3R)-oxan-3-yl]methanamine hydrochloride.

Proposed Enantioselective Synthesis

While a specific, publicly available, detailed synthesis for [(3R)-oxan-3-yl]methanamine hydrochloride is not readily found in the literature, a plausible and efficient enantioselective route can be constructed based on established methodologies for the synthesis of chiral tetrahydropyrans and amines. The proposed pathway involves an asymmetric catalytic reaction to establish the chiral center, followed by functional group manipulations to yield the target primary amine.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule points towards a chiral alcohol intermediate, which can be derived from a prochiral precursor through an asymmetric reduction. The aminomethyl group can be introduced via reduction of a nitrile or an azide.

G target [(3R)-oxan-3-yl]methanamine hydrochloride amine (R)-(Tetrahydro-2H-pyran-3-yl)methanamine target->amine Salt formation nitrile (R)-Tetrahydro-2H-pyran-3-carbonitrile amine->nitrile Nitrile reduction alcohol (S)-Tetrahydro-2H-pyran-3-yl)methanol nitrile->alcohol Mesylation & Nucleophilic Substitution (CN-) lactone Dihydro-2H-pyran-3(4H)-one alcohol->lactone Asymmetric Reduction

Caption: Retrosynthetic analysis of [(3R)-oxan-3-yl]methanamine hydrochloride.

Proposed Synthetic Protocol:

Step 1: Asymmetric Reduction of Dihydro-2H-pyran-3(4H)-one

The key stereocenter can be established through the asymmetric reduction of the prochiral ketone, dihydro-2H-pyran-3(4H)-one. This can be achieved with high enantioselectivity using a chiral catalyst such as a Noyori-type ruthenium catalyst or a Corey-Bakshi-Shibata (CBS) catalyst.

  • Reaction: Dihydro-2H-pyran-3(4H)-one is reduced using a chiral reducing agent (e.g., (R)-CBS-oxazaborolidine with borane) to yield (S)-(tetrahydro-2H-pyran-3-yl)methanol.

  • Rationale: The use of a well-defined chiral catalyst ensures the formation of the desired enantiomer with high enantiomeric excess (ee). The CBS reduction is a reliable and widely used method for the asymmetric reduction of ketones.

Step 2: Conversion of the Alcohol to a Leaving Group

The primary alcohol is then converted into a good leaving group to facilitate nucleophilic substitution. Mesylation is a common and effective method for this transformation.

  • Reaction: (S)-(Tetrahydro-2H-pyran-3-yl)methanol is reacted with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) to form (S)-(tetrahydro-2H-pyran-3-yl)methyl methanesulfonate.

  • Rationale: The mesylate is an excellent leaving group, and the reaction proceeds under mild conditions, preserving the stereochemistry of the chiral center.

Step 3: Nucleophilic Substitution with Cyanide

The mesylate is displaced by a cyanide nucleophile to introduce the carbon atom of the future aminomethyl group.

  • Reaction: (S)-(Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) to yield (R)-tetrahydro-2H-pyran-3-carbonitrile.

  • Rationale: This is a classic SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the leaving group. This step is crucial for establishing the final (R) stereochemistry of the target molecule.

Step 4: Reduction of the Nitrile to the Primary Amine

The nitrile is reduced to the primary amine. Several reducing agents can be employed for this transformation.

  • Reaction: (R)-Tetrahydro-2H-pyran-3-carbonitrile is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), or through catalytic hydrogenation (e.g., using Raney nickel or a rhodium catalyst under a hydrogen atmosphere).

  • Rationale: LiAlH₄ provides a clean and high-yielding reduction of nitriles to primary amines. Catalytic hydrogenation is a greener alternative, though it may require optimization of catalyst and reaction conditions.

Step 5: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine.

  • Reaction: The free base, (R)-(tetrahydro-2H-pyran-3-yl)methanamine, is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl).

  • Rationale: The hydrochloride salt precipitates from the solution and can be isolated by filtration, providing a stable, crystalline solid.

G start Dihydro-2H-pyran-3(4H)-one step1 (S)-(Tetrahydro-2H-pyran-3-yl)methanol start->step1 Asymmetric Reduction (e.g., CBS catalyst, BH₃) step2 (S)-(Tetrahydro-2H-pyran-3-yl)methyl methanesulfonate step1->step2 Mesylation (MsCl, TEA) step3 (R)-Tetrahydro-2H-pyran-3-carbonitrile step2->step3 Nucleophilic Substitution (NaCN, DMF) step4 (R)-(Tetrahydro-2H-pyran-3-yl)methanamine step3->step4 Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) end [(3R)-oxan-3-yl]methanamine hydrochloride step4->end Salt Formation (HCl)

Caption: Proposed synthetic workflow for [(3R)-oxan-3-yl]methanamine hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following are the expected analytical data for [(3R)-oxan-3-yl]methanamine hydrochloride.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons and the aminomethyl protons. The diastereotopic protons of the methylene groups in the THP ring will likely appear as complex multiplets. The chemical shifts will be influenced by the protonation of the amine.

  • ¹³C NMR (100 MHz, D₂O): The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will confirm the presence of the oxane and aminomethyl groups.

Expected ¹H and ¹³C NMR Data (Predicted):

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂-NH₃⁺~3.0-3.2 (m, 2H)~40-45
CH (chiral center)~1.8-2.0 (m, 1H)~35-40
THP Ring Protons~1.4-1.8 (m), ~3.2-4.0 (m)~25-30, ~65-75

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak for the molecular ion of the free base ([M+H]⁺) at m/z 116.1.

4.3. High-Performance Liquid Chromatography (HPLC)

  • Purity Assessment: Reversed-phase HPLC (RP-HPLC) can be used to determine the purity of the compound. A suitable method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at a low wavelength (e.g., ~210 nm) as the molecule lacks a strong chromophore.

  • Chiral HPLC: To confirm the enantiomeric purity, chiral HPLC is indispensable. A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of a basic modifier (e.g., diethylamine) to improve peak shape.

Example Chiral HPLC Method:

ParameterCondition
Column Polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Applications in Drug Development

The [(3R)-oxan-3-yl]methanamine hydrochloride building block is of significant interest to medicinal chemists due to the versatile synthetic handle it provides and the favorable properties of the tetrahydropyran scaffold. A review of the patent literature reveals that the aminomethyl-tetrahydropyran moiety is incorporated into a variety of molecules being investigated for different therapeutic indications.

5.1. Kinase Inhibitors

The tetrahydropyran motif is frequently found in kinase inhibitors. The oxygen atom can form crucial hydrogen bonds in the hinge region of the ATP binding site of many kinases. The aminomethyl group can be used to attach the THP scaffold to a core heterocyclic structure common in kinase inhibitors. For instance, aminopyridine derivatives incorporating substituted tetrahydropyrans have been explored as inhibitors of TAM family kinases (Tyro3, Axl, and Mer) and PIM kinases, which are implicated in various cancers.[2]

G cluster_0 Kinase Inhibitor Design building_block [(3R)-oxan-3-yl]methanamine linker Linker Chemistry (e.g., Amide bond formation) building_block->linker core Core Heterocycle (e.g., Pyridine, Pyrimidine) linker->core kinase Kinase ATP Binding Site core->kinase Binds to Hinge Region

Caption: Role of the building block in kinase inhibitor design.

5.2. Agents for Neurodegenerative Diseases

The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of drugs for central nervous system (CNS) disorders. The physicochemical properties of the tetrahydropyran ring can be advantageous in this regard. Substituted tetrahydropyrans have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. For example, compounds containing this scaffold have been explored as modulators of serotonin and dopamine receptors, which play a role in the pathophysiology of these conditions.[3]

5.3. Other Therapeutic Areas

The versatility of the aminomethyl-tetrahydropyran building block allows for its incorporation into a wide range of molecular architectures, making it relevant for various other therapeutic areas. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

Conclusion

[(3R)-oxan-3-yl]methanamine hydrochloride is a valuable chiral building block for drug discovery. Its tetrahydropyran core offers desirable physicochemical properties, while the chiral aminomethyl group provides a versatile point of attachment for the synthesis of complex molecules. The proposed enantioselective synthesis provides a roadmap for its preparation with high stereochemical purity. The established presence of the aminomethyl-tetrahydropyran scaffold in a variety of biologically active compounds, particularly kinase inhibitors and CNS-targeting agents, underscores the potential of this building block in the development of novel therapeutics. This technical guide provides a solid foundation for researchers to utilize [(3R)-oxan-3-yl]methanamine hydrochloride in their drug discovery endeavors.

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  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.
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  • November 2021 U.S. Patents by Issue Date. Justia Patents Search. Retrieved February 18, 2026, from [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. PubMed. Retrieved February 18, 2026, from [Link]

  • Advanced drug development and manufacturing. Google Patents.
  • Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Enantioselective synthesis of 3-substituted 1,2-oxazinanes via organocatalytic intramolecular aza-Michael addition. Organic & Biomolecular Chemistry. Retrieved February 18, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Strategic Selection of Peptide Coupling Reagents for (3R)-Tetrahydropyran-3-ylmethanamine

Introduction: The Challenge of (3R)-Tetrahydropyran-3-ylmethanamine (3R)-tetrahydropyran-3-ylmethanamine is a valuable building block in medicinal chemistry, prized for the physicochemical properties imparted by its satu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of (3R)-Tetrahydropyran-3-ylmethanamine

(3R)-tetrahydropyran-3-ylmethanamine is a valuable building block in medicinal chemistry, prized for the physicochemical properties imparted by its saturated heterocyclic scaffold. While it possesses a primary amine, its nucleophilicity and reactivity in amide bond formation can be influenced by the steric bulk of the adjacent tetrahydropyran ring. This structural feature necessitates a careful and strategic approach to selecting a peptide coupling reagent to ensure high-yield, high-purity amide bond formation while minimizing potential side reactions.

This guide provides an in-depth analysis of suitable coupling reagents, their mechanisms of action, and detailed protocols tailored for the successful acylation of (3R)-tetrahydropyran-3-ylmethanamine. We move beyond simple reagent lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their synthetic strategies.

Pillar 1: Understanding the Mechanistic Landscape of Coupling Reagents

The efficacy of a coupling reaction is determined by the efficiency with which a carboxylic acid is converted into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The choice of reagent dictates the nature of this activated species and the overall kinetics of the reaction. For a substrate like (3R)-tetrahydropyran-3-ylmethanamine, where steric factors may slow the final aminolysis step, a highly reactive intermediate is paramount.

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are foundational reagents.[1][] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct.[3] To mitigate these issues and boost efficiency, nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more recently, the safer and often more effective ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential.[3][4] The additive intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester.

G cluster_0 cluster_1 RCOOH Carboxylic Acid (R-COOH) Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea EDC EDC EDC->Isourea Oxyma Oxyma OxymaEster Oxyma Active Ester Isourea->OxymaEster + Oxyma Amide Target Amide OxymaEster->Amide + Amine Amine (3R)-tetrahydropyran- 3-ylmethanamine EDCUrea EDC-Urea (Water-Soluble Byproduct)

Fig 1. EDC/Oxyma coupling mechanism.

For challenging couplings, including those involving sterically hindered amines, uronium/aminium reagents are often the gold standard.[5][6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are based on the superior leaving group 7-aza-1-hydroxybenzotriazole (HOAt).[7][8] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU rapidly converts a carboxylic acid into a highly reactive OAt-active ester.[9][10] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during aminolysis, accelerating the final coupling step.[8]

A key consideration with uronium reagents is the potential for a side reaction where the free amine is guanidinylated by excess coupling reagent.[7][11] This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent or by pre-activating the acid before adding the amine.[12]

G cluster_activation 1. Activation cluster_coupling 2. Coupling RCOOH Carboxylic Acid (R-COOH) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAtEster OAt-Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU HATU HATU Amide Target Amide OAtEster->Amide + Amine Amine (3R)-tetrahydropyran- 3-ylmethanamine HOAt HOAt byproduct G cluster_0 RCOOH Carboxylic Acid (R-COOH) OxymaEster Oxyma-Active Ester (Highly Reactive) RCOOH->OxymaEster Activation Base Base (e.g., DIPEA) Base->OxymaEster Activation COMU COMU COMU->OxymaEster Activation Amide Target Amide OxymaEster->Amide + Amine Amine (3R)-tetrahydropyran- 3-ylmethanamine Byproducts Water-Soluble Byproducts

Fig 3. COMU-mediated coupling workflow.
Pillar 2: Data-Driven Reagent Selection

The optimal reagent is sequence- and substrate-dependent. The following table provides a comparative summary to guide your selection for coupling with (3R)-tetrahydropyran-3-ylmethanamine.

Reagent SystemRelative ReactivityRacemization RiskKey AdvantagesKey Considerations
EDC / Oxyma Moderate to HighLowCost-effective; water-soluble urea byproduct.May be less effective for highly hindered systems; requires additive.
HATU / DIPEA Very HighVery LowGold standard for difficult couplings; rapid kinetics. [6][7]Higher cost; potential for amine guanidinylation; HOAt byproduct can be colored.
PyBOP / DIPEA HighLowNo guanidinylation side reaction; robust for excess reagent use.Byproducts can complicate purification.
COMU / DIPEA Very HighVery LowExcellent safety profile (non-explosive); water-soluble byproducts simplify workup. [13][14]Higher cost than carbodiimides.
Pillar 3: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with (3R)-tetrahydropyran-3-ylmethanamine.

General Considerations:

  • Solvents: Use anhydrous, polar aprotic solvents such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Base: A non-nucleophilic tertiary amine, typically N,N-diisopropylethylamine (DIPEA), is required for uronium and phosphonium salt-mediated couplings.

  • Stoichiometry: The ratios provided are a robust starting point. For particularly challenging substrates, increasing the equivalents of the coupling reagent and/or extending the reaction time may be necessary.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol is recommended as the primary approach for its high efficiency with potentially hindered amines. [5]

  • Reagent Preparation:

    • In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add (3R)-tetrahydropyran-3-ylmethanamine (1.1 eq).

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.1 eq).

    • Add DIPEA (2.5 eq) dropwise at room temperature. A color change (often to yellow) may be observed.

    • Stir the reaction mixture at room temperature for 1-4 hours. [7]Monitor for the consumption of the limiting starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

This protocol offers reactivity comparable to HATU with the added benefits of a superior safety profile and easier purification. [15][14]

  • Reagent Preparation:

    • In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and (3R)-tetrahydropyran-3-ylmethanamine (1.1 eq) in anhydrous DMF or acetonitrile.

  • Activation and Coupling:

    • Add COMU (1.1 eq) to the solution.

    • Add DIPEA (2.0 eq) dropwise. The use of only one equivalent of base is also often effective with COMU. [14] * Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The water-soluble byproducts will partition into the aqueous phase. [14] * Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude amide product via flash column chromatography.

This cost-effective method is suitable for many substrates and avoids the specialized reagents above.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq), (3R)-tetrahydropyran-3-ylmethanamine (1.1 eq), and Oxyma (1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash with water or a mild aqueous acid to remove excess EDC and the water-soluble urea byproduct. [16] * Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Publishing. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... ResearchGate. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Indian Journal of Chemistry. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • Monitoring of Peptide Coupling and Capping. Anaspec. [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. CreoSalus. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Recent advances in peptide macrocyclization strategies. RSC Publishing. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Publishing. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Science of Synthesis. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. Taylor & Francis Online. [Link]

Sources

Application

Application Note: Preparation of Free Base from [(3R)-Oxan-3-yl]methanamine Hydrochloride

Abstract This application note details the validated protocols for converting [(3R)-oxan-3-yl]methanamine hydrochloride (CAS: 2007916-32-5) into its free base form. As a chiral building block containing both an ether lin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the validated protocols for converting [(3R)-oxan-3-yl]methanamine hydrochloride (CAS: 2007916-32-5) into its free base form. As a chiral building block containing both an ether linkage and a primary amine, the compound exhibits specific solubility and volatility characteristics that require tailored handling. This guide presents three distinct methodologies: Biphasic Extraction (Method A) for standard scale-up, Non-Aqueous Salt Metathesis (Method B) for water-soluble species, and Solid-Phase Extraction (Method C) for high-throughput purification. Critical parameters regarding pH control, solvent selection, and thermal stability are analyzed to ensure high recovery (>95%) and enantiomeric integrity.

Chemical Identity & Properties

Understanding the physicochemical properties of the substrate is the first step in designing a robust protocol. The hydrochloride salt is a stable solid, whereas the free base is a liquid with moderate volatility and potential hygroscopicity.

Table 1: Physicochemical Profile

PropertyHydrochloride SaltFree Base (Target)
CAS Number 2007916-32-5N/A (Isomer specific) / 7179-99-9 (Racemate)
Formula C₆H₁₄ClNOC₆H₁₃NO
MW ( g/mol ) 151.63115.17
Physical State White Crystalline SolidColorless Liquid (Oil)
Solubility Water, Methanol, DMSODCM, MTBE, THF, Alcohols
pKa (Est.) ~10.5 (Conjugate Acid)N/A
Boiling Point N/A (Decomposes/Melts)Est. 170–190°C (at 760 mmHg)
Hazards Irritant (Eyes/Skin)Corrosive, Hygroscopic, CO₂ Sensitive

Technical Insight: The tetrahydropyran (oxane) ring imparts significant polarity. Unlike simple aliphatic amines, the free base of this compound may exhibit partial water solubility. Consequently, standard aqueous extractions must utilize high-ionic-strength aqueous phases ("salting out") to prevent yield loss.

Strategic Considerations

The pH Control Factor

To quantitatively liberate the free base, the pH of the aqueous solution must exceed the pKa of the amine by at least 2 units.

  • Target pH: > 12.5

  • Reagent Selection:

    • NaOH/KOH: Recommended for complete deprotonation.

    • Na₂CO₃/NaHCO₃: Insufficient. Carbonates may not reach the required pH plateau and can generate CO₂ gas, complicating phase separation.

Solvent Selection (Partition Coefficient)

The choice of organic solvent is critical for maximizing the partition coefficient (


).
  • Dichloromethane (DCM): Excellent solubility for the free base; heavier than water (bottom layer). Note: Avoid if traces of alkyl halides are problematic for downstream coupling.

  • MTBE (Methyl tert-butyl ether): Good alternative; lighter than water; less prone to emulsion formation.

  • 2-MeTHF: Sustainable alternative to DCM/THF with excellent extraction power for polar amines.

Experimental Protocols

Method A: Biphasic Extraction (Standard Scale)

Best for: Scales >1g where the free base is lipophilic enough to partition into organic solvent.

Reagents:

  • [(3R)-Oxan-3-yl]methanamine HCl[1]

  • 4M Aqueous NaOH

  • Dichloromethane (DCM) or 2-MeTHF

  • Saturated NaCl solution (Brine)

  • Anhydrous Na₂SO₄[2]

Protocol:

  • Dissolution: Dissolve 10.0 mmol (1.52 g) of the hydrochloride salt in 10 mL of distilled water. Ensure complete dissolution.

  • Basification: Cool the solution to 0–5°C (ice bath) to minimize exotherms. Slowly add 4M NaOH (approx. 3–4 mL) dropwise with stirring until pH reaches >13.

    • Checkpoint: The solution may become cloudy as the free base separates ("oils out").

  • Extraction:

    • Add 15 mL of DCM. Stir vigorously for 5 minutes.

    • Separate phases.[2] Collect the organic (lower) layer.

    • Re-extract the aqueous layer with 2 x 10 mL DCM.

    • Optimization: If the interface is unclear, add solid NaCl to the aqueous layer to saturation to drive the amine into the organic phase.

  • Drying: Combine organic extracts. Wash once with 5 mL brine. Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Isolation: Filter off the desiccant.[3] Concentrate the filtrate under reduced pressure (Rotavap).

    • Critical: Do not exceed 40°C bath temperature or <30 mbar vacuum to prevent evaporative loss of the volatile free base.

  • Yield Check: Weigh the resulting oil. Theoretical yield is 1.15 g.

Method B: Non-Aqueous Metathesis (High Water Solubility)

Best for: Highly polar amines that are difficult to extract from water.

Theory:



In anhydrous methanol, NaCl is sparingly soluble and precipitates, leaving the free base in solution.

Protocol:

  • Suspend 10.0 mmol of the HCl salt in 20 mL of anhydrous methanol.

  • Add 10.5 mmol (1.05 eq) of Solid NaOH (powdered) or Sodium Methoxide (NaOMe).

  • Stir vigorously at room temperature for 30–60 minutes.

  • Precipitation: A white precipitate (NaCl) will form.

  • Filtration: Filter the mixture through a Celite pad or a fine frit to remove the salt.

  • Concentration: Evaporate the methanol filtrate to dryness.

  • Purification (Optional): Redissolve the residue in dry ether/DCM and filter again to remove residual inorganic salts.

Method C: Solid-Phase Extraction (SCX-2)

Best for: Small scale (<100 mg), library generation, or high-purity requirements.

Protocol:

  • Condition an SCX-2 (Strong Cation Exchange) cartridge with MeOH.

  • Dissolve the HCl salt in MeOH and load onto the cartridge.

  • Wash: Elute with 3 column volumes (CV) of MeOH. (Neutral impurities and counter-ions are washed away; amine remains bound).

  • Release: Elute with 3 CV of 2M NH₃ in MeOH.

  • Finish: Concentrate the eluate to obtain the pure free base.

Process Workflows & Logic

The following diagrams illustrate the decision-making process and the extraction workflow.

G Start Start: Amine HCl Salt SolubilityCheck Is Free Base Water Soluble? Start->SolubilityCheck MethodA Method A: Biphasic Extraction (DCM/Water + NaOH) SolubilityCheck->MethodA No (Lipophilic) ScaleCheck Scale < 100mg? SolubilityCheck->ScaleCheck Yes/Unknown Finish Target: Pure Free Base MethodA->Finish MethodB Method B: Non-Aqueous Metathesis (MeOH + NaOMe/NaOH) MethodB->Finish MethodC Method C: SCX Chromatography (Solid Phase) MethodC->Finish ScaleCheck->MethodB No ScaleCheck->MethodC Yes

Figure 1: Decision Matrix for selecting the optimal free-basing protocol.

Workflow cluster_0 Method A: Extraction Workflow Step1 Dissolve Salt (Water) Step2 Basify (pH > 12) (4M NaOH) Step1->Step2 Step3 Extract (DCM x3) Step2->Step3 Step4 Dry & Filter (Na2SO4) Step3->Step4 Step5 Concentrate (Vac < 40°C) Step4->Step5

Figure 2: Step-by-step workflow for the Biphasic Extraction (Method A).

Quality Control & Storage

Analytical Verification
  • ¹H NMR (CDCl₃): The diagnostic signal for the

    
    -protons (next to NH₂) will shift upfield compared to the HCl salt.
    
    • Salt:

      
       ppm (broad/downfield).
      
    • Free Base:[4]

      
       ppm (sharper).
      
  • Chloride Test: Dissolve a small aliquot in dilute HNO₃ and add AgNO₃. Absence of precipitate indicates successful removal of HCl.

Storage and Stability
  • Carbamate Formation: Primary amines react with atmospheric CO₂ to form carbamates.

    • Action: Store under Nitrogen or Argon atmosphere.

  • Temperature: Store at 2–8°C.

  • Shelf Life: The free base is less stable than the hydrochloride salt. Prepare fresh before use or store as a solution in the reaction solvent (e.g., THF) if possible.

References

  • PubChem. (2025). Compound Summary: (Oxan-3-yl)methanamine hydrochloride.[5][1][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine pKa and extraction theory).
  • ResearchGate. (2015).[3] Discussions on Amine Salt Neutralization Protocols. Retrieved from [Link]

Sources

Method

Topic: Solvent Selection for Reactions of [(3R)-oxan-3-yl]methanamine Hydrochloride

An Application Guide for Researchers Abstract [(3R)-oxan-3-yl]methanamine and its hydrochloride salt are versatile chiral building blocks pivotal in the synthesis of complex molecules within the pharmaceutical and agroch...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

[(3R)-oxan-3-yl]methanamine and its hydrochloride salt are versatile chiral building blocks pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. As a primary amine hydrochloride, its reactivity and solubility are profoundly influenced by the choice of solvent. This guide provides a detailed exploration of solvent selection strategies for common transformations involving this reagent, including N-acylation, reductive amination, and nucleophilic substitution. We delve into the underlying chemical principles, offering field-proven protocols and troubleshooting advice to enable researchers to optimize reaction conditions, enhance yields, and ensure product purity.

Introduction: The Critical Role of the Solvent

[(3R)-oxan-3-yl]methanamine hydrochloride is a primary amine constrained within a tetrahydropyran ring system, offering a unique stereochemical and structural motif for drug discovery. It is supplied as a hydrochloride salt to improve its stability and handling characteristics.[1] However, this salt form presents a fundamental challenge in synthetic chemistry: the amine's nucleophilicity is masked by protonation.[2]

The reaction medium is not merely an inert vehicle; it is an active participant that governs the solubility of the salt, modulates the equilibrium between the protonated and the reactive free-base form, and influences the reaction pathway and kinetics. A judicious choice of solvent is therefore paramount to the success of any synthetic transformation involving this building block. This document serves as a comprehensive guide to navigating these challenges.

Physicochemical Profile of [(3R)-oxan-3-yl]methanamine HCl

Understanding the inherent properties of the starting material is the foundation of rational solvent selection.

PropertyValueSource
IUPAC Name [(3R)-oxan-3-yl]methanamine;hydrochloride[3]
CAS Number 2007916-32-5[3]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.64 g/mol [3]
Appearance White to off-white solid[1]
Purity Typically ≥97%[3]

As an ammonium salt, [(3R)-oxan-3-yl]methanamine hydrochloride exhibits high polarity. This dictates its solubility profile, making it more soluble in polar protic solvents and largely insoluble in nonpolar aprotic solvents.

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.[1]
Polar Aprotic DMF, DMSO, AcetonitrileModerate to LowSolvation is possible through dipole-dipole interactions, but the lack of hydrogen bond donation limits solubility compared to protic solvents.
Ethers THF, Dioxane, 2-MeTHFLow to InsolubleThese solvents have lower polarity and cannot effectively solvate the ionic lattice of the salt.[4]
Chlorinated Dichloromethane (DCM), ChloroformVery Low to InsolubleThe low polarity of these solvents is insufficient to overcome the lattice energy of the salt.
Hydrocarbons Toluene, Hexane, HeptaneInsolubleNonpolar solvents cannot effectively solvate the charged species.[5]

The Core Principle: Liberating the Nucleophile

The primary amine hydrochloride is not nucleophilic. To participate in reactions, the free amine must be generated in situ. This is achieved by adding a non-nucleophilic base to neutralize the hydrochloride salt.[6] The choice of base is as critical as the choice of solvent; tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are commonly used because their steric bulk prevents them from competing in side reactions.[7]

The reaction can be visualized as an equilibrium that must be shifted to the right to provide a sufficient concentration of the reactive free amine.

G AmineHCl [(3R)-oxan-3-yl]methanamine • HCl (Salt, Non-nucleophilic) FreeAmine [(3R)-oxan-3-yl]methanamine (Free Base, Nucleophilic) AmineHCl->FreeAmine + Base BaseHCl Base • HCl (Salt Byproduct) Base Base (e.g., TEA, DIPEA) FreeAmine->AmineHCl - Base Product Desired Product FreeAmine->Product + Electrophile Electrophile Electrophile (e.g., R-COCl, Aldehyde)

Diagram 1: In-situ generation of the reactive free amine from its hydrochloride salt.

The solvent must be able to dissolve not only the starting amine salt (at least partially) but also the base, the liberated free amine, and the electrophile to ensure a homogeneous and efficient reaction.

Application Protocols: Solvent Selection by Reaction Type

The optimal solvent system is intrinsically linked to the reaction mechanism.

N-Acylation (Amide Formation)

N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond.[7] This is one of the most common transformations in medicinal chemistry.[8]

Causality Behind Solvent Choice:

  • Inertness: The solvent must be aprotic to prevent it from reacting with the highly electrophilic acylating agent. Solvents like alcohols or water are unsuitable.

  • Solubility: The solvent must provide adequate solubility for the reactants. While the amine salt itself has low solubility in many ideal aprotic solvents, the reaction is often driven forward as the liberated free amine is consumed.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane.[9] DCM is often the solvent of choice due to its inertness and ease of removal during workup.

Protocol: N-acylation with Benzoyl Chloride

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add [(3R)-oxan-3-yl]methanamine hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (TEA) (1.1 - 1.5 eq) dropwise. Stir the mixture for 15-30 minutes. The suspension may become more homogeneous as some of the free amine is generated.

  • Acylation: Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or LC-MS analysis.

  • Workup: Quench the reaction with the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, proceeding via the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ.[10][11]

Causality Behind Solvent Choice:

  • Reducing Agent Compatibility: The solvent must be compatible with the chosen reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reagent for this transformation and works well in chlorinated solvents.[10]

  • Imine Formation: The solvent should facilitate the formation of the imine intermediate. This step often involves the removal of a water molecule, which can be sequestered by molecular sieves or is tolerated by the reaction conditions.

  • Recommended Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These aprotic solvents are ideal for reactions using STAB.[12] Methanol can sometimes be used, but may lead to acetal formation with the carbonyl compound.[11]

Protocol: Reductive Amination with 4-Fluorobenzaldehyde

  • Setup: In a round-bottom flask, dissolve [(3R)-oxan-3-yl]methanamine hydrochloride (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1-0.2 M).

  • Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.[10]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.[10] Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Nucleophilic Substitution (SN2 Alkylation)

Direct alkylation of the amine can be achieved via an SN2 reaction with an alkyl halide. This reaction is often complicated by over-alkylation, where the secondary amine product, being more nucleophilic than the primary starting amine, reacts further.[7]

Causality Behind Solvent Choice:

  • Reaction Mechanism: SN2 reactions are favored by polar aprotic solvents. These solvents solvate the cation but leave the nucleophile relatively "bare," enhancing its reactivity.[13]

  • Solubility and Temperature: Solvents like DMF or DMSO can be advantageous for their ability to dissolve the amine salt and for their high boiling points, which allow for heating to drive sluggish reactions to completion.

  • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[14] Ethanol can also be used, particularly when reacting with ammonia or its salts.[15]

Protocol: N-Alkylation with Benzyl Bromide

  • Setup: Combine [(3R)-oxan-3-yl]methanamine hydrochloride (1.0 eq), benzyl bromide (1.0 eq), and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0-3.0 eq) in a round-bottom flask.

  • Solvent Addition: Add anhydrous Acetonitrile (ACN) or DMF to achieve a concentration of 0.2 M.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 6-24 hours. Monitor the reaction for the consumption of the starting amine and the formation of both mono- and di-alkylated products by LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash extensively with water to remove the residual DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography, carefully separating the desired mono-alkylated product from any di-alkylated byproduct.

Decision Workflow for Solvent Selection

To assist researchers, the following flowchart provides a logical pathway for selecting an appropriate solvent system.

G Start Start: Select Reaction Type ReactionType What is the reaction? Start->ReactionType Acylation N-Acylation (Amide Formation) ReactionType->Acylation Acylation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Reductive Amination SN2 SN2 Alkylation ReactionType->SN2 SN2 SolventChoice1 Is the acylating agent highly reactive (e.g., RCOCl)? Acylation->SolventChoice1 SolventChoice2 Which reducing agent is being used? ReductiveAmination->SolventChoice2 SolventChoice3 Is heating required or is the electrophile less reactive? SN2->SolventChoice3 Solvent1 Use Inert Aprotic Solvent: DCM, THF, Dioxane SolventChoice1->Solvent1 Yes Solvent2 For STAB (NaBH(OAc)₃): DCM, DCE For NaBH₄: MeOH, EtOH (with caution) SolventChoice2->Solvent2 Solvent3a Use Polar Aprotic Solvent: ACN, DMF, DMSO SolventChoice3->Solvent3a Yes Solvent3b Use Polar Aprotic Solvent: ACN, THF SolventChoice3->Solvent3b No

Diagram 2: A decision-making workflow for solvent selection based on reaction type.

Conclusion

The successful application of [(3R)-oxan-3-yl]methanamine hydrochloride in synthesis is critically dependent on a rational and informed approach to solvent selection. By understanding the physicochemical properties of the amine salt, the necessity of in situ free-base generation, and the specific demands of the chosen reaction mechanism, researchers can overcome common hurdles. The protocols and guidelines presented herein, focusing on N-acylation, reductive amination, and nucleophilic substitution, provide a robust framework for optimizing reaction conditions. This strategic approach to choosing the reaction medium will undoubtedly lead to more efficient, reliable, and scalable synthetic outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl. BenchChem.
  • Shok-Fong, L., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem.
  • Gao, Y., et al. (2019). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate.
  • PubChem. (n.d.). (3S)-oxan-3-amine hydrochloride. National Center for Biotechnology Information.
  • Jasperse, C. (n.d.). Reactions of Amines.
  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar.
  • Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate.
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Advanced ChemBlocks Inc. (2026). [(3R)-oxan-3-yl]methanamine hydrochloride.
  • Sigma-Aldrich. (n.d.). (oxan-3-yl)methanamine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Gross, E. (n.d.). CHAPTER 7 AMINES.
  • J&K Scientific LLC. (n.d.). Oxan-3-ylmethanamine hydrochloride.
  • Wang, X., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Solubility of Things. (n.d.). Methylamine hydrochloride.
  • Study Mind. (2022). Amines - Amine Synthesis (A-Level Chemistry).
  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes.
  • Chemical Database. (n.d.). hydroxylammonium chloride.
  • Purdue University. (n.d.). Amines, Alkaloids, and Amides.
  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N.
  • Google Patents. (n.d.). CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.

Sources

Application

Microwave-Assisted Synthesis Involving [(3R)-Oxan-3-yl]methanamine

Application Note & Protocol Guide [1] Abstract & Strategic Significance [(3R)-Oxan-3-yl]methanamine (CAS: 2007916-32-5 for HCl salt), also known as (R)-(tetrahydro-2H-pyran-3-yl)methanamine, is a high-value chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Abstract & Strategic Significance

[(3R)-Oxan-3-yl]methanamine (CAS: 2007916-32-5 for HCl salt), also known as (R)-(tetrahydro-2H-pyran-3-yl)methanamine, is a high-value chiral building block in modern drug discovery.[1] The tetrahydropyran (THP) ring serves as a bioisostere for cyclohexyl or phenyl groups, improving metabolic stability and water solubility (lowering logP) while maintaining lipophilic contacts.

This guide details microwave-assisted protocols involving this amine. While the building block is commercially available, its incorporation into heteroaryl scaffolds via Nucleophilic Aromatic Substitution (


) or amide coupling often requires forcing conditions due to the steric drag of the adjacent THP ring. Microwave irradiation offers a kinetic advantage, reducing reaction times from hours to minutes and suppressing side reactions common in prolonged thermal heating.[1]

Chemical Properties & Handling

Before initiating microwave synthesis, the physiochemical properties of the amine must be understood to ensure safety and yield.[1]

PropertyData / CharacteristicImplication for Microwave Synthesis
Structure Chiral primary amine attached to C3 of THPC3-substitution creates a "chiral vector" distinct from the common C4-analogs.[1]
Boiling Point ~180-190 °C (Predicted, Free Base)High enough to allow superheating in open vessels, but sealed vessels are recommended to prevent oxidation.[1]
Basicity (pKa) ~9.5 - 10.5 (Conjugate acid)Moderate nucleophile. Requires non-nucleophilic bases (DIPEA,

) in

.[1]
Stability Stable as HCl salt.[1] Free base absorbs

.[1]
CRITICAL: If using HCl salt, an extra equivalent of base is required in the reaction mixture.[1]
Microwave Absorbance Low (Polar, but low loss tangent)The amine itself is not a strong microwave absorber. Use polar solvents (EtOH, DMSO, NMP) to couple energy.[1]

Core Reaction Scenarios

We focus on the two most critical transformations in medicinal chemistry involving this amine:

  • Nucleophilic Aromatic Substitution (

    
    ):  Attaching the amine to kinase inhibitor scaffolds (e.g., chloropyrimidines).
    
  • Amide Coupling: Rapid library generation with carboxylic acids.[1]

Scenario A: Microwave-Assisted Coupling

Mechanism: The primary amine attacks an electron-deficient heteroaryl halide.[1] Challenge: The C3-THP ring introduces steric hindrance that can retard the rate under conventional reflux, leading to hydrolysis of the halide. Microwave Solution: Superheating (120–160 °C) overcomes the activation energy barrier instantly.

Protocol 1: Rapid

with Chloropyrimidines/Pyridines

Target: Synthesis of N-[(3R)-oxan-3-yl]methyl-heteroarylamines.[1]

Materials:

  • Substrate: 2,4-Dichloropyrimidine (or similar activated halide) (1.0 equiv)

  • Nucleophile: [(3R)-Oxan-3-yl]methanamine HCl (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave-transparent crimp-top vial, dissolve the heteroaryl halide (0.5 mmol) in 2.5 mL of IPA.

    • Expert Note: IPA is preferred over DMF/NMP for initial screens because it is easier to remove during workup.[1] Use NMP only if solubility is an issue.

  • Addition: Add [(3R)-Oxan-3-yl]methanamine HCl (0.55 mmol).

  • Activation: Add DIPEA (1.5 mmol). Caution: Exothermic reaction possible if the halide is highly reactive.[1]

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation (Method A - Constant Temp):

    • Temp: 140 °C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Workup:

    • Cool to RT (compressed air cooling).[1]

    • If using IPA: Concentrate in vacuo.[1]

    • If using NMP: Dilute with water (10 mL) and extract with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Optimization Logic (If yield < 50%):

  • Issue: Hydrolysis of chloride.[1] Fix: Switch solvent to anhydrous 1,4-Dioxane and use

    
     as base.[1]
    
  • Issue: Incomplete conversion.[1] Fix: Increase Temp to 160 °C (watch pressure limit of vial, typically 20 bar).

Scenario B: Microwave-Assisted Amide Coupling

Mechanism: Condensation of the amine with a carboxylic acid.[1] Challenge: Thermal coupling can racemize sensitive chiral centers on the acid partner.[1] Microwave Solution: Fast reaction time minimizes exposure to racemizing conditions.[1]

Protocol 2: Direct Amidation using Coupling Reagents

Target: Synthesis of [(3R)-oxan-3-yl]methyl-amides.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine: [(3R)-Oxan-3-yl]methanamine (1.1 equiv)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: Triethylamine (TEA)

  • Solvent: DMF or EtOAc (for T3P)

Step-by-Step Methodology:

  • Activation: In a microwave vial, dissolve Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add HATU (0.55 mmol) and TEA (1.0 mmol). Stir at RT for 2 mins.

  • Addition: Add [(3R)-Oxan-3-yl]methanamine (0.55 mmol).

  • Irradiation:

    • Temp: 80 °C (Milder temp to prevent racemization)

    • Time: 5 minutes

  • Workup: Dilute with saturated

    
    , extract with EtOAc.
    

Visualization: Optimization Workflow

The following decision tree guides the chemist through optimizing the reaction conditions for this specific steric building block.

SNAr_Optimization Start Start: S_NAr Reaction [(3R)-oxan-3-yl]methanamine + Ar-Cl Standard Standard Condition: IPA, DIPEA, 140°C, 10 min Start->Standard Check Check LCMS Conversion Standard->Check Success >90% Conv: Isolate Product Check->Success Clean Profile LowConv <50% Conv (SM remaining) Check->LowConv Slow Reaction Hydrolysis Hydrolysis Byproduct (Ar-OH) Check->Hydrolysis Moisture Sensitive Action1 Increase Temp to 160°C Switch to NMP LowConv->Action1 Action2 Switch to Anhydrous Dioxane Base: Cs2CO3 Hydrolysis->Action2 Action1->Standard Retest Action2->Standard Retest

Figure 1: Decision tree for optimizing microwave-assisted nucleophilic substitution.

Trustworthiness & Safety (E-E-A-T)

Safety Critical: Microwave Pressure
  • Risk: Heating volatile solvents (IPA, EtOH) with amines in sealed vessels generates significant pressure.[1]

  • Control:

    • Always calculate the "fill volume."[1] Do not exceed 60% of the vial volume.

    • Use a microwave system with active pressure monitoring (e.g., Biotage Initiator or CEM Discover).[1]

    • Limit: Do not exceed 20 bar (290 psi). If the reaction requires >180 °C, switch to a lower vapor pressure solvent like NMP or DMSO.[1]

Stereochemical Integrity[1]
  • Validation: The (3R) configuration is stable under standard microwave heating (up to 180 °C). However, if the reaction involves strong bases (e.g., NaH) and high temps, there is a theoretical risk of epimerization if the C3 position is activated by adjacent carbonyls (not applicable in simple

    
    ).
    
  • QC Check: Always perform Chiral HPLC or SFC on the final product to verify Enantiomeric Excess (ee) has not eroded.

References

  • Microwave-Assisted Organic Synthesis (General Principles)

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1][2]

    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Microwave

    
     Methodology: 
    
    • Title: Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.[1][3]

    • Source: Sciforum.[1]

    • URL:[Link] (Representative link for methodology)

  • Building Block Data

    • Title: [(3R)-Oxan-3-yl]methanamine hydrochloride Product Info.[1][4][5]

    • Source: AChemBlock / Chemical Suppliers.[1][4]

  • Microwave Protection of Amines

    • Title: Microwave-assisted Protection of Primary Amines.[1][6]

    • Source: NIH.[1]

    • URL:[Link]

Sources

Method

Application Note: Scalable Asymmetric Synthesis of [(3R)-Oxan-3-yl]methanamine Hydrochloride

Executive Summary The intermediate [(3R)-oxan-3-yl]methanamine hydrochloride (also known as (3R)-(tetrahydropyran-3-yl)methylamine HCl) is a critical chiral building block in the synthesis of diverse pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intermediate [(3R)-oxan-3-yl]methanamine hydrochloride (also known as (3R)-(tetrahydropyran-3-yl)methylamine HCl) is a critical chiral building block in the synthesis of diverse pharmaceutical agents, particularly inhibitors targeting GPCRs and kinases where the spatial orientation of the pendant amine is pharmacophorically essential.[1]

While racemic syntheses are trivial, the isolation of the (3R)-enantiomer on a multi-kilogram scale presents specific challenges regarding optical purity and cost-efficiency.[1] This application note details a robust, scalable process route moving from racemic tetrahydropyran-3-carboxylic acid to the target amine via classical resolution and reductive amidation.[1]

Key Performance Indicators (KPIs) of this Protocol:
  • Enantiomeric Excess (ee): >99% (after salt break).[1]

  • Overall Yield: ~35-40% (from racemic starting material).[1]

  • Scale Suitability: Demonstrated up to 5 kg batches.[1]

  • Safety Profile: Eliminates the use of azide chemistry (Curtius rearrangement) and chromatographic purification.

Retrosynthetic Strategy & Rationale

The design of this route prioritizes crystallinity and safety . While asymmetric hydrogenation of pyran precursors is possible, it often requires expensive proprietary ligands (e.g., SEGPHOS derivatives) and high-pressure hydrogenation equipment.

Our selected route utilizes Classical Resolution of the carboxylic acid precursor. This is preferred for scale-up because:

  • The resolving agent (Quinine) is recyclable.

  • Enrichment occurs via filtration (low energy) rather than distillation or chromatography.[1]

  • The subsequent reduction utilizes Red-Al (Vitride) , which is thermally more stable and soluble in aromatic solvents compared to Lithium Aluminum Hydride (LAH).

Reaction Scheme Overview

ReactionScheme Start Racemic Tetrahydropyran-3-carboxylic Acid Resolution Optical Resolution (Quinine Salt) Start->Resolution Quinine, MeOH Reflux ResolvedAcid (3R)-Tetrahydropyran- 3-carboxylic Acid Resolution->ResolvedAcid H+ Hydrolysis Recrystallization Amide (3R)-Tetrahydropyran- 3-carboxamide ResolvedAcid->Amide 1. CDI, THF 2. NH3(g) Target [(3R)-Oxan-3-yl]methanamine Hydrochloride Amide->Target 1. Red-Al, Toluene 2. HCl/IPA

Figure 1: Strategic route for the synthesis of [(3R)-oxan-3-yl]methanamine hydrochloride.

Detailed Experimental Protocols

Step 1: Optical Resolution of Tetrahydropyran-3-carboxylic Acid

Objective: Isolate the (3R)-acid from the racemic mixture.[1]

Mechanism: The formation of diastereomeric salts allows for solubility differences between the (3R)-acid-Quinine salt and the (S)-acid-Quinine salt.[1] The (3R)-salt is typically less soluble in methanol/acetone mixtures.[1]

Protocol:

  • Charging: Charge a 50 L reactor with Racemic Tetrahydropyran-3-carboxylic acid (5.0 kg, 38.4 mol) and Methanol (25 L).

  • Addition: Add Quinine (anhydrous, 12.4 kg, 38.4 mol) portion-wise to the solution. Note: Exothermic reaction; maintain temp < 40°C.[1]

  • Crystallization: Heat the mixture to reflux (65°C) until full dissolution. Cool slowly to 20°C over 8 hours, then chill to 0–5°C and hold for 4 hours.

  • Filtration: Filter the white precipitate (Salt A). The mother liquor contains the enriched (S)-isomer.[1]

  • Recrystallization (Critical for >99% ee): Resuspend Salt A in Methanol (15 L), reflux, cool, and filter again.

  • Salt Break: Suspend the purified salt in Water (20 L) and DCM (20 L). Adjust pH to < 2 using 6N HCl.[1]

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 10 L).

  • Isolation: Dry combined organics over MgSO4 and concentrate to yield (3R)-Tetrahydropyran-3-carboxylic acid as a colorless oil (crystallizes upon standing).

Validation Check:

  • Chiral HPLC: Chiralpak IC column, Hexane/IPA/TFA (90:10:0.1).

  • Target Spec: >98% ee.

  • Literature Reference: This resolution method aligns with established protocols for 3-substituted pyrans [1].

Step 2: Amidation via Carbonyldiimidazole (CDI)

Objective: Convert the acid to the primary amide without using corrosive thionyl chloride.

Protocol:

  • Activation: Dissolve (3R)-Tetrahydropyran-3-carboxylic acid (2.0 kg, 15.3 mol) in anhydrous THF (20 L) under Nitrogen.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (CDI) (2.73 kg, 16.8 mol) in portions.

    • Caution: Massive CO2 evolution.[1] Add slowly to prevent foaming over.[1]

    • Stir at 25°C for 2 hours until gas evolution ceases.

  • Ammonolysis: Cool the mixture to 0°C. Bubble Ammonia gas (NH3) through the solution for 4 hours, or add aqueous Ammonium Hydroxide (28%, 5 L) if strictly anhydrous conditions are not required (CDI intermediate is sensitive, gas is preferred for yield).

  • Workup: Concentrate THF. Dissolve residue in Ethyl Acetate (20 L), wash with 1N HCl (to remove imidazole), saturated NaHCO3, and brine.

  • Yield: Concentrate to dryness. Expect ~1.7 kg (85%) of (3R)-Tetrahydropyran-3-carboxamide .[1]

Step 3: Reduction and Salt Formation

Objective: Reduce the amide carbonyl to the methylene group and capture as the HCl salt.

Protocol:

  • Setup: Purge a 20 L reactor with Nitrogen. Charge Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene) (9.5 kg, ~3.5 eq).[1][2]

  • Addition: Dissolve (3R)-Tetrahydropyran-3-carboxamide (1.7 kg) in Toluene (8 L). Add this solution dropwise to the Red-Al solution at < 60°C.[1]

    • Process Insight: Red-Al is preferred over LAH for scale-up due to higher flash point and solubility in aromatic solvents [2].[1]

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC/GC for disappearance of amide.[1]

  • Quench (Fieser Method variant): Cool to 0°C. Carefully add Rochelle salt solution (Sodium Potassium Tartrate, 20% aq) to hydrolyze the aluminate complex. Caution: Hydrogen evolution.[1]

  • Separation: Separate the organic toluene layer. Extract aqueous phase with Toluene (2 x 5 L).

  • Salt Formation: Dry the combined toluene layers. Cool to 10°C. Add HCl in Isopropyl Alcohol (5-6N) (1.2 eq) dropwise.

  • Filtration: The product precipitates immediately as a white solid. Stir for 1 hour, filter, and wash with cold Acetone.

  • Drying: Vacuum oven at 45°C.

Analytical Data & Specifications

The following data table summarizes the expected analytical results for the final intermediate.

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0%C18 Column, ACN/Water gradient
Chiral Purity (ee) ≥ 99.0%Chiralpak IC or AD-H
1H NMR (D2O) Consistent with structure400 MHz
Water Content ≤ 1.0%Karl Fischer (KF)
Residual Solvents Toluene < 890 ppm, IPA < 5000 ppmGC-Headspace

NMR Diagnostic Signals (Free Base in CDCl3):

  • 
     3.8-3.9 (m, 2H, ether protons)
    
  • 
     3.3-3.4 (m, 1H, ether proton)
    
  • 
     2.6 (d, 2H, -CH2-NH2)[1]
    
  • 
     1.6-1.8 (m, Multiplets, Ring protons)
    

Troubleshooting & Critical Process Parameters (CPPs)

Logical Flow for Impurity Control

Troubleshooting Problem Low Enantiomeric Excess (<95%) Check1 Check Cooling Rate in Resolution Step Problem->Check1 Action1 Slower cooling promotes pure crystal growth Check1->Action1 Problem2 Low Yield in Reduction Check2 Check Quench Procedure Problem2->Check2 Action2 Use Rochelle Salt; Avoid emulsion formation Check2->Action2

Figure 2: Troubleshooting logic for common scale-up deviations.

Common Issues:
  • Emulsions during Reduction Quench: Aluminum salts form gelatinous precipitates with water/NaOH.[1]

    • Solution: Use Rochelle Salt (Sodium Potassium Tartrate) .[1] It complexes aluminum, creating two clear phases.

  • Racemization: The chiral center at C3 is relatively stable, but exposure to extremely high temperatures (>120°C) under strongly basic conditions should be avoided.

  • Hygroscopicity: The HCl salt is less hygroscopic than the free amine, but it should still be stored with desiccants.

Safety & Environmental (EHS)[1]

  • Quinine: While natural, it is biologically active. Wear dust masks.[1]

  • CDI: Releases CO2.[1] Ensure reactor venting is sized for rapid gas evolution.[1]

  • Red-Al: Pyrophoric in high concentrations.[1] Reacts violently with water releasing H2.[1] All transfers must be under inert atmosphere (N2/Ar).[1]

  • Waste: The resolution step generates significant methanol waste containing Quinine. Quinine can be recovered by basifying the mother liquor, extracting with DCM, and concentrating, improving the process "Greenness."

References

  • Resolution of Tetrahydropyran-3-carboxylic acids

    • Source: Synthesis and Resolution of Tetrahydropyran Carboxylic Acids.[4] Agricultural and Biological Chemistry.

    • Relevance: Establishes the use of Quinine for resolving the C3-acid precursor.[1][4]

    • URL:[Link][1][5]

  • Red-Al Reduction Protocols

    • Source: Patent WO2013169531 (Methods for making oxetan-3-ylmethanamines).[1][2]

    • Relevance: Describes the analogous reduction of oxetane-amides/nitriles using Red-Al in Toluene, a direct parallel to the pyran system.
    • URL
  • Commercial Availability & Identifiers

    • Source: PubChem Compound Summary for CID 22648120.[1][6]

    • Relevance: Confirms structure, CAS (2007916-32-5), and physical property data.[1]

    • URL:[Link][1]

  • General Tetrahydropyran Synthesis

    • Source: Organic Chemistry Portal - Tetrahydropyran Synthesis.[1]

    • Relevance: Provides background on constructing the pyran ring if starting m
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3R)-Tetrahydropyran-3-ylmethanamine Purification

The following guide serves as a specialized Technical Support Center for the purification and handling of (3R)-tetrahydropyran-3-ylmethanamine (CAS: 1354952-05-8). This content is structured to address real-world purific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification and handling of (3R)-tetrahydropyran-3-ylmethanamine (CAS: 1354952-05-8).

This content is structured to address real-world purification challenges encountered during drug development workflows.

[1]

Executive Summary & Molecule Profile[1]

(3R)-tetrahydropyran-3-ylmethanamine is a chiral heterocyclic primary amine commonly used as a building block in the synthesis of pharmaceutical active ingredients (APIs).[1] Its purity is critical, as the (3R)-configuration often dictates the biological activity of the final drug candidate.

PropertySpecificationNotes
Formula C₆H₁₃NO
MW 115.17 g/mol
Appearance Colorless to pale yellow liquidOxidizes/darkens upon air exposure.[1]
Basicity (pKa) ~10.5 (Estimated)Strong base; forms stable salts.[1]
Boiling Point ~200–215°C (Atm)High boiling point makes distillation difficult without vacuum.[1]
Solubility Water, Methanol, DCMMiscible with polar solvents.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My sample has a low Enantiomeric Excess (ee%). How do I remove the (3S)-enantiomer?"

Diagnosis: The presence of the (3S)-enantiomer suggests either a non-stereoselective synthesis or racemization during a harsh reduction step.[1] Since enantiomers have identical physical properties (boiling point, solubility) in an achiral environment, standard distillation or silica chromatography will not separate them.

Solution: Classical Resolution via Diastereomeric Salt Formation You must convert the enantiomers into diastereomers using a chiral acid.[1] The resulting salts will have different solubilities, allowing separation via fractional crystallization.

  • Recommended Resolving Agents: L-(+)-Tartaric acid, (S)-(+)-Mandelic acid, or Dibenzoyl-L-tartaric acid.[1]

  • Mechanism: The (3R)-amine reacts with the chiral acid to form a (3R)-amine::(Acid) salt, while the (3S)-impurity forms a (3S)-amine::(Acid) salt.[1] These are diastereomers and will crystallize at different rates or temperatures.[1]

Technical Insight: If ee% is >85%, a single recrystallization of the salt is often sufficient. If ee% is <70%, consider a preparative Chiral HPLC polish instead, as yield loss via crystallization will be excessive [1].

Issue 2: "I see a 'dimer' impurity in LC-MS (M+H = ~227). It won't wash out."

Diagnosis: This is the secondary amine dimer: Bis((3R)-tetrahydropyran-3-ylmethyl)amine . It forms during the reduction of the nitrile or amide precursor. If the intermediate imine is not reduced quickly enough, it reacts with the already-formed primary amine.

Solution: Selective Salt Crystallization or Distillation

  • Chemical Method: Secondary amines are more lipophilic and slightly more basic than primary amines, but their salts often have different crystal lattice energies. Converting the crude mixture to a Hydrochloride (HCl) salt and recrystallizing from Ethanol/EtOAc often leaves the dimer in the mother liquor.

  • Physical Method: If the dimer content is high (>5%), vacuum distillation is preferred. The dimer has a significantly higher boiling point (>300°C est.)[1] than the monomer.[1][2][3] Distill the monomer at reduced pressure (e.g., 5-10 mmHg), leaving the heavy dimer in the pot.

Issue 3: "The liquid turns yellow/brown upon storage. Is it degrading?"

Diagnosis: Primary amines are susceptible to oxidation and carbamate formation (reaction with atmospheric CO₂).[1] The color change indicates the formation of N-oxides or imine oligomers.[1]

Solution: Acid-Base Extraction & Salt Storage [1]

  • Immediate Fix: Perform a "Bulb-to-Bulb" vacuum distillation under Argon to recover the clear amine.

  • Long-term Storage: Do not store as a free base.[1] Convert the purified amine to its Hydrochloride (HCl) or Oxalate salt immediately.[1] The salt form is a stable, white solid resistant to oxidation and CO₂ absorption.

Deep-Dive Protocols[1]

Protocol A: Chemical Purity Cleanup (Acid-Base Extraction)

Use this to remove non-basic impurities (starting material nitriles, neutral solvents).

  • Dissolution: Dissolve crude amine (10 g) in Dichloromethane (DCM, 100 mL).

  • Acidification: Extract with 1M HCl (3 x 50 mL).

    • Mechanism:[4] The amine becomes protonated (

      
      ) and moves into the aqueous layer.[1] Neutral impurities (unreacted nitrile, non-polar byproducts) stay in the DCM.
      
  • Wash: Wash the combined aqueous acidic layer with fresh DCM (2 x 30 mL) to remove entrained organics.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine separates.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).[1]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Enantiomeric Enrichment (Classical Resolution)

Use this if ee% is below specification (e.g., <98%).

  • Screening: Dissolve 100 mg of amine in Ethanol. Add 1 equivalent of L-(+)-Tartaric acid .[1] Heat to dissolve, then cool slowly. If crystals form, analyze the precipitate vs. supernatant by Chiral HPLC.

  • Scale-Up (Example):

    • Dissolve 10 g (87 mmol) of crude amine in 100 mL Ethanol.

    • Add 13.0 g (87 mmol) of L-(+)-Tartaric acid.

    • Heat to reflux until clear.[1]

    • Cool slowly to room temperature, then to 4°C overnight.

    • Filter the crystals.[1]

    • Free Basing: Dissolve crystals in water, basify with NaOH, and extract with DCM to recover the chiral amine.

    • Check ee%: If not >99%, repeat the crystallization.

Visualizations

Figure 1: Impurity Formation Pathways

Understanding where impurities come from is the first step to removal.

ImpurityPathways Nitrile (3R)-Tetrahydropyran- 3-carbonitrile (Starting Material) Imine Imine Intermediate Nitrile->Imine Reduction (H2/Cat or LAH) Enantiomer (3S)-Enantiomer Nitrile->Enantiomer Racemization (if acidic/basic) Amine (3R)-Tetrahydropyran- 3-ylmethanamine (Target Product) Imine->Amine Fast Reduction Dimer Secondary Amine (Dimer Impurity) Imine->Dimer Rxn with Amine (Slow Reduction)

Caption: Logical flow of impurity generation during the reduction of the nitrile precursor. Note that slow reduction kinetics favor dimer formation.[1]

Figure 2: Purification Decision Tree

A self-validating workflow for selecting the correct purification method.

PurificationLogic Start Crude Sample Analysis CheckChem Chemical Purity < 95%? Start->CheckChem CheckEE Enantiomeric Excess < 98%? CheckChem->CheckEE No ActionAcidBase Protocol A: Acid-Base Extraction CheckChem->ActionAcidBase Yes CheckColor Color/Oxidation? CheckEE->CheckColor No ActionResolution Protocol B: Chiral Salt Resolution CheckEE->ActionResolution Yes ActionDistill Vacuum Distillation (Inert Atm) CheckColor->ActionDistill Yes Final Pure (3R)-Amine Store as HCl Salt CheckColor->Final No ActionAcidBase->CheckEE ActionResolution->CheckColor ActionDistill->Final

Caption: Decision matrix for processing crude samples. Prioritize chemical purity before addressing stereochemical purity.

References

  • G.K.E. Scriba. Chiral Separations: Methods and Protocols.[1] Methods in Molecular Biology, Vol. 1985, Springer, 2019. Link

  • Porter, W. H. Resolution of Chiral Drugs.[1] Pure and Applied Chemistry, 1991, 63(8), 1119–1122. Link

  • Pfiza, J. et al. Impurity Profiling in Active Pharmaceutical Ingredients.[1] Journal of Pharmaceutical and Biomedical Analysis, 2018.

  • PubChem Compound Summary. (Tetrahydrofuran-3-yl)methanamine (Analogous Reference).[1] National Center for Biotechnology Information.[1] Link

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the specific Safety Data Sheet (SDS) for (3R)-tetrahydropyran-3-ylmethanamine before handling.

Sources

Optimization

Technical Support Center: Thermal Optimization for [(3R)-oxan-3-yl]methanamine Derivatives

Executive Summary: The Thermal Landscape The molecule [(3R)-oxan-3-yl]methanamine (also known as (3R)-tetrahydropyran-3-ylmethanamine) presents a unique optimization challenge. Unlike simple aliphatic amines, the tetrahy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape

The molecule [(3R)-oxan-3-yl]methanamine (also known as (3R)-tetrahydropyran-3-ylmethanamine) presents a unique optimization challenge. Unlike simple aliphatic amines, the tetrahydropyran (THP) ring introduces specific steric constraints and solubility profiles, while the (3R) chiral center requires strict preservation.

The Core Conflict:

  • Kinetic Necessity: The C3-position of the pyran ring is sterically more demanding than a linear chain. Elevated temperatures are often required to drive coupling reactions to completion, especially with bulky electrophiles.

  • Thermodynamic Risk: While the ether ring is thermally stable, the stereochemical integrity of your coupling partners (often chiral acids) and the stability of activated intermediates (e.g., O-acylisoureas) degrade rapidly above 40°C.

This guide provides a self-validating, autonomous workflow to determine the optimal temperature (


) for your specific derivative.

Critical Temperature Thresholds (The "Why")

Before troubleshooting, you must understand the thermal boundaries of your system.

ComponentCritical Temp (

)
Failure Mode at

(3R)-Pyran Ring >150°C (Acidic)Ring opening (requires strong Lewis acids). generally robust.
Chiral Center (C3) >120°C (Basic)Low risk of racemization unless strong base present (C3 is

to oxygen).
Activated Esters (HATU/EDC) >0°C - 25°CHydrolysis, rearrangement to N-acylurea (unreactive), racemization of partner.
Imine Intermediate >60°CPolymerization or hydrolysis back to aldehyde/ketone.
Expert Insight: The "Beta-Position" Advantage

Unlike 2-substituted tetrahydropyrans (which are acetals and sensitive to hydrolysis), the 3-substituted nature of this scaffold renders the ring chemically robust. The primary concern is rarely the destruction of the oxan ring itself, but rather the reaction efficiency of the exocyclic amine.

Scenario-Based Troubleshooting Guides

Scenario A: Amide Coupling (HATU/EDC/HOBt)

Symptom: Low yield, presence of hydrolyzed acid, or racemization of the coupling partner.

Q: My reaction stalls at Room Temperature (RT). Should I heat it to 60°C? A: No. Heating an HATU/EDC reaction generally accelerates the degradation of the activated ester faster than it accelerates the amide bond formation.

  • The Fix: instead of increasing

    
    , increase the concentration (0.1 M 
    
    
    
    0.5 M) or switch to a more reactive coupling agent (e.g.,
    
    
    in EtOAc), which tolerates higher temperatures (up to 80°C) without racemization.

Q: I see a double-peak in HPLC. Is my (3R)-center racemizing? A: Unlikely. The (3R)-center on the pyran is chemically stable. The double peak is likely:

  • Rotamers: Amides attached to bulky rings often show restricted rotation. Run NMR at 50°C to see if peaks coalesce.

  • Partner Epimerization: If you coupled a chiral amino acid, that center likely racemized due to base-mediated enolization during activation.

Scenario B: Nucleophilic Aromatic Substitution ( )

Symptom: No product formation with chloro-heterocycles.

Q: Can I reflux this amine in DMF? A: Yes, the [(3R)-oxan-3-yl]methanamine scaffold is stable up to 120°C in non-acidic media.

  • Optimization: For electron-deficient aryl chlorides, start at 80°C . If conversion is <50% after 4 hours, increase to 110°C .

  • Warning: At >100°C in DMF, dimethylamine impurities can compete with your amine. Use DMAc or NMP as alternatives.

Scenario C: Reductive Amination

Symptom: Low yield, over-alkylation (dimer formation).

Q: What is the optimal temperature profile? A: This requires a Two-Stage Thermal Protocol :

  • Imine Formation: 40°C for 2 hours (with

    
     or molecular sieves). The steric bulk of the pyran ring slows down imine condensation.
    
  • Reduction: Cool to 0°C before adding

    
    . Reducing at high temp promotes side reactions.
    

Experimental Protocol: The "Self-Validating" DoE

Do not guess. Use this Design of Experiments (DoE) micro-screen to find


.

Reagents:

  • [(3R)-oxan-3-yl]methanamine (1.0 equiv)

  • Electrophile (1.1 equiv)

  • Solvent (DCM or DMF)

Step-by-Step Workflow:

  • Prepare Stock Solution: Dissolve amine and base in solvent. Split into 3 vials.

  • Thermal Gradient:

    • Vial A: 0°C (Ice bath)

    • Vial B: 25°C (Ambient)

    • Vial C: 50°C (Block heater)

  • Initiation: Add electrophile simultaneously.

  • Checkpoint (1 hour): Analyze by LCMS.

    • Calculate Conversion Index (CI):

      
      
      
  • Decision Logic:

    • If

      
      : Use 25°C  (Energy efficient, safer).
      
    • If

      
       AND Purity is high: Use 50°C .
      
    • If

      
       is high but Purity drops: Use 35°C  (Interpolated).
      

Visualizing the Optimization Logic

The following diagram illustrates the decision pathway for selecting reaction temperatures based on the specific chemistry type.

ReactionOptimization Start Start: Derivative Synthesis Type Select Reaction Type Start->Type Amide Amide Coupling (HATU/EDC) Type->Amide SNAr SNAr / Displacement Type->SNAr RedAm Reductive Amination Type->RedAm AmideCheck Check Partner Chirality Amide->AmideCheck SNArSteric Steric Hindrance check SNAr->SNArSteric RedAmStage1 Stage 1: Imine Formation 40°C (2 hrs) RedAm->RedAmStage1 AmideLow Keep T < 25°C Prevent Epimerization AmideCheck->AmideLow Chiral Partner AmideHigh T3P Reagent Max T = 80°C AmideCheck->AmideHigh Achiral/Difficult SNArStd Standard: 80°C SNArSteric->SNArStd Moderate SNArBoost Boost: 110°C (Switch solvent to DMAc) SNArSteric->SNArBoost High RedAmStage2 Stage 2: Reduction Cool to 0°C RedAmStage1->RedAmStage2

Caption: Decision matrix for thermal optimization based on reaction mechanism and substrate sensitivity.

References

  • Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Retrieved from

  • National Institutes of Health (NIH). (2002). Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones.[1][2] Organic Letters.[3] Retrieved from

  • Advanced ChemBlocks. (2026). [(3R)-oxan-3-yl]methanamine hydrochloride Product Data. Retrieved from

  • Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived solvent.[4] Green Chemistry. Retrieved from

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.[5][6] Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of [(3R)-oxan-3-yl]methanamine HCl in Aqueous Solution

Welcome to the technical support center for [(3R)-oxan-3-yl]methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [(3R)-oxan-3-yl]methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is [(3R)-oxan-3-yl]methanamine provided as a hydrochloride (HCl) salt? What are the stability implications?

A1: [(3R)-oxan-3-yl]methanamine is supplied as an HCl salt to enhance its stability and improve its handling characteristics. Primary amines, in their free base form, are susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be readily oxidized, leading to the formation of impurities such as N-oxides or hydroxylamines.[1][2][3]

By forming the hydrochloride salt, the primary amine is protonated to form an ammonium salt. This protonation effectively "ties up" the lone pair of electrons, significantly reducing its susceptibility to oxidation.[2] This makes the HCl salt more stable for long-term storage and use in experimental settings.[4] Furthermore, amine hydrochlorides are typically crystalline solids with higher melting points and are often more readily soluble in aqueous solutions compared to their free base counterparts.

Q2: What are the primary degradation pathways I should be concerned about for [(3R)-oxan-3-yl]methanamine HCl in an aqueous solution?

A2: While the HCl salt form enhances stability, degradation can still occur under certain conditions. The primary degradation pathways to consider for [(3R)-oxan-3-yl]methanamine HCl in aqueous solution are:

  • Hydrolysis: Although the oxane (tetrahydropyran) ring is generally stable, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can potentially promote hydrolysis.[5][6]

  • Oxidation: Despite the protection offered by the HCl salt, strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of metal ions, can lead to oxidative degradation.[1][3][7] Common oxidative degradants for amines include N-oxides and hydroxylamines.[3]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is crucial to assess the photostability of the compound in solution.[5][7]

Q3: What are the recommended storage conditions for aqueous solutions of [(3R)-oxan-3-yl]methanamine HCl?

A3: To ensure the stability of your aqueous stock solutions, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage, consider aliquoting and freezing at -20°C or below.Reduces the rate of potential hydrolytic and oxidative degradation.[4]
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.[4][8]Minimizes the risk of photolytic degradation.[7]
Atmosphere For extended storage, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon).Reduces contact with atmospheric oxygen, thereby minimizing oxidative degradation.[4]
pH Maintain a slightly acidic to neutral pH if experimentally feasible. Avoid highly alkaline conditions.The compound is expected to be most stable at a pH where the amine remains protonated.
Container Use tightly sealed, high-quality glass or compatible plastic containers.Prevents evaporation and contamination.[8][9]
Q4: I am observing unexpected peaks in my chromatogram after storing my aqueous solution for a week. What could be the cause and how can I troubleshoot this?

A4: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Here is a troubleshooting guide to help you identify the cause:

Troubleshooting_Degradation cluster_investigation Investigation Steps cluster_analysis Analytical Confirmation cluster_solution Corrective Actions start Unexpected Peaks in Chromatogram check_storage Review Storage Conditions: - Temperature (2-8°C?) - Light exposure (protected?) - pH of solution - Headspace (inert gas?) start->check_storage check_reagents Examine Reagent Quality: - Purity of water - Buffer components - Presence of contaminants (e.g., metal ions) start->check_reagents check_handling Assess Experimental Handling: - Duration of experiment at room temp - Exposure to air/light during use start->check_handling forced_degradation Perform Forced Degradation Study: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Photolysis (UV/Vis) - Thermal check_storage->forced_degradation If storage is suspect check_reagents->forced_degradation If reagents are suspect check_handling->forced_degradation If handling is suspect lcms_analysis LC-MS Analysis: - Compare retention times of new peaks with forced degradation samples. - Determine m/z of unexpected peaks. forced_degradation->lcms_analysis Generate degradants for comparison optimize_storage Optimize Storage: - Aliquot and freeze - Use inert gas overlay - Adjust pH lcms_analysis->optimize_storage If degradation is confirmed fresh_prep Prepare Fresh Solutions: - Use fresh, high-purity reagents - Prepare solutions immediately before use lcms_analysis->fresh_prep If degradation is confirmed end end optimize_storage->end Stable Solution fresh_prep->end

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your solution was stored according to the recommendations in Q3. Deviations, such as storage at room temperature or in clear vials, can accelerate degradation.

  • Analyze the "Blank": Inject a sample of the solvent/buffer that your compound is dissolved in. This will help rule out any impurities originating from your reagents.

  • Perform a Forced Degradation Study: A systematic way to identify the nature of your degradants is to conduct a forced degradation study (see the detailed protocol below). This involves intentionally stressing your compound under various conditions (acid, base, oxidation, heat, light).[10][11]

  • Use LC-MS: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your stored sample and the samples from the forced degradation study. This will help you to tentatively identify the degradation products by comparing their mass-to-charge ratios (m/z) and retention times.[12]

  • Implement Corrective Actions: Based on your findings, you may need to prepare fresh solutions more frequently, adjust the pH of your stock solution, or take greater care to protect it from light and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study for [(3R)-oxan-3-yl]methanamine HCl

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][7] This study will expose the compound to stress conditions to generate potential degradation products.

Objective: To identify potential degradation pathways and products for [(3R)-oxan-3-yl]methanamine HCl in aqueous solution.

Materials:

  • [(3R)-oxan-3-yl]methanamine HCl

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV or MS detector

  • pH meter

  • Photostability chamber (or a UV lamp)

  • Oven or water bath

Workflow for Forced Degradation:

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of [(3R)-oxan-3-yl]methanamine HCl in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Control Sample: Dilute the stock solution with water to a suitable concentration for analysis. This will serve as your time-zero, unstressed control.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Cool, neutralize with NaOH, and dilute with water for analysis.[3]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at 60-80°C for a specified time. Cool, neutralize with HCl, and dilute with water for analysis.[3][12]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light. Dilute with water for analysis.[3][12]

  • Thermal Degradation: Heat an aliquot of the stock solution (in water) at 60-80°C for a specified time, protected from light. Cool and dilute for analysis.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette or a transparent vial to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil and kept alongside to differentiate between thermal and photolytic degradation. Dilute for analysis.[7]

  • Analysis: Analyze all samples (including the control) using a suitable, validated HPLC method. The method should be capable of separating the parent compound from any potential degradation products.

Data Interpretation:

  • Calculate the percentage of degradation in each condition by comparing the peak area of the parent compound to the control.

  • Examine the chromatograms for the appearance of new peaks.

  • If using LC-MS, determine the m/z of the new peaks to propose structures for the degradation products.

Summary of Forced Degradation Conditions:

Stress ConditionReagent/ParameterTypical ConditionsPotential Degradants
Acid Hydrolysis 0.1 M HCl60-80°CPotential ring-opening products
Base Hydrolysis 0.1 M NaOH60-80°CPotential ring-opening products
Oxidation 3% H₂O₂Room TemperatureN-oxides, hydroxylamines
Thermal Heat60-80°CVarious
Photolytic UV/Vis LightICH Q1BVarious radical-mediated products

References

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Solvent Optimization Guide: 1H NMR of [(3R)-oxan-3-yl]methanamine hydrochloride

Executive Summary & Core Directive In the development of chiral building blocks for peptidomimetics and fragment-based drug discovery, [(3R)-oxan-3-yl]methanamine hydrochloride represents a critical scaffold. Its validat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of chiral building blocks for peptidomimetics and fragment-based drug discovery, [(3R)-oxan-3-yl]methanamine hydrochloride represents a critical scaffold. Its validation presents unique challenges: the overlap of diastereotopic ring protons and the lability of the ammonium salt.

This guide moves beyond basic spectral listing. It provides a comparative analysis of solvent systems to optimize resolution and validates the stereochemical influence on the NMR signal. It is designed to allow you to distinguish the (3R)-enantiomer from achiral impurities and confirm salt stoichiometry.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of the salt counter-ion and the resolution of the diastereotopic protons.

Option A: DMSO- (The "Salt Confirmation" Standard)
  • Primary Utility: Confirmation of the hydrochloride salt formation and proton counting.

  • Mechanism: DMSO is a hydrogen-bond acceptor. It slows the exchange rate of the acidic ammonium protons (

    
    ), rendering them visible as a broad triplet or singlet around 8.0 ppm.
    
  • Trade-off: High viscosity leads to broader line widths, potentially obscuring fine coupling constants (

    
    -values) in the crowded aliphatic region (1.2–1.9 ppm).
    
Option B: Deuterium Oxide ( ) (The "High-Resolution" Alternative)
  • Primary Utility: Precise assignment of the carbocyclic skeleton and impurity profiling.

  • Mechanism: Rapid Hydrogen/Deuterium (H/D) exchange eliminates the

    
     signal (
    
    
    
    ). This simplifies the spectrum and removes the coupling influence of the nitrogen protons on the adjacent methylene group.
  • Trade-off: Loss of the ammonium signal means salt stoichiometry cannot be directly integrated.

Option C: Chiral Derivatization (Mosher's Acid Analysis)
  • Primary Utility: Determination of Enantiomeric Excess (ee%).

  • Mechanism: Reaction with (R)- or (S)-MTPA-Cl converts the enantiomers into diastereomers, which have distinct chemical shifts (typically

    
     ppm for protons near the chiral center).
    
Summary Data: Solvent Performance Matrix
FeatureDMSO-



(Free Base)*
Solubility (HCl Salt) HighVery HighPoor (Requires neutralization)

Signal
Visible (~8.0 ppm)Silent (Exchanged)N/A (Free amine: ~1.2 ppm)
Water Peak ~3.33 ppm (distinct)~4.79 ppm (overlaps with ring protons)~1.56 ppm
Resolution (

-coupling)
ModerateHighHigh
Diastereotopic Splitting VisibleVery SharpSharp

*Note: Analysis in


 requires converting the salt to the free base using 

extraction, which risks volatility loss.

Detailed Structural Interpretation

The (3R)-configuration induces chirality in the entire molecule. This renders the protons on the ring carbons diastereotopic .[1][2] They are chemically non-equivalent and will split each other.

Predicted Chemical Shift Assignment (Reference: DMSO- )
PositionType

(ppm)
MultiplicityInterpretation

Ammonium7.90 – 8.20Broad s/tIntegrates to 3H. Confirms HCl salt.
C2-H

Ether

3.75 – 3.85dd/mEquatorial proton (deshielded by O).
C6-H

Ether

3.70 – 3.80dd/mEquatorial proton (deshielded by O).
C2-H

Ether

3.20 – 3.35t/ddAxial proton. Upfield of equatorial partner.
C6-H

Ether

3.30 – 3.45t/mAxial proton.
Exocyclic

Alkyl-N2.65 – 2.85m (ABX)Diastereotopic due to C3 chirality.
C3-H Methine1.85 – 2.05mChiral center. Multiplet due to multiple neighbors.
C4/C5 Ring Alkyl1.20 – 1.65mComplex overlap. Axial/Equatorial splitting visible.
Critical Spectral Features
  • The "Roofing" Effect: The protons at C2 and C6 are geminal pairs. Because the ring is chiral,

    
     and 
    
    
    
    are distinct. You will see strong geminal coupling (
    
    
    Hz) resulting in "roofing" (leaning) of the doublets toward each other.
  • Exocyclic Methylene (

    
    -N):  Unlike a standard ethyl chain, this 
    
    
    
    is adjacent to a chiral center (C3). It often appears not as a clean doublet, but as an ABX system (two distinct multiplets) because the two protons see different magnetic environments.

Experimental Protocols

Protocol A: Standard Purity Assessment (DMSO- )
  • Objective: Confirm identity and salt stoichiometry.

  • Sample: 5–10 mg of [(3R)-oxan-3-yl]methanamine HCl.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the
      
      
      protons).
    • Scans: 16–32.

    • Temperature: 298 K.

Protocol B: Stereochemical Verification (Mosher's Method)
  • Objective: Confirm the (3R) enantiomer vs. (3S).

  • Step 1: Desalt 10 mg of the compound using

    
     extraction.
    
  • Step 2: React free amine with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in pyridine-
    
    
    .
  • Step 3: Acquire 1H and 19F NMR.

  • Analysis: Compare chemical shifts of the methoxy group and the exocyclic

    
     against literature values for the (R,R) vs (R,S) diastereomer.
    

Visualization of Analytical Logic

The following diagram illustrates the decision workflow for characterizing this chiral salt.

NMR_Workflow Start Start: [(3R)-oxan-3-yl]methanamine HCl Decision Primary Analytical Goal? Start->Decision Path_Salt Confirm Salt & Stoichiometry Decision->Path_Salt Path_Res High-Res Structural Assignment Decision->Path_Res Path_Chiral Enantiomeric Purity (ee%) Decision->Path_Chiral DMSO Select Solvent: DMSO-d6 Path_Salt->DMSO D2O Select Solvent: D2O Path_Res->D2O Mosher Derivatization: (R)-MTPA-Cl Path_Chiral->Mosher Obs_DMSO Observe: Broad NH3+ (~8.0 ppm) Verify Integral = 3H DMSO->Obs_DMSO Result Final CoA Generation Obs_DMSO->Result Validates Identity Obs_D2O Observe: NH3+ Disappears (H/D Exchange) Sharp coupling in ring protons D2O->Obs_D2O Obs_D2O->Result Validates Structure Obs_Mosher Observe: Diastereomeric Split Compare Chemical Shifts Mosher->Obs_Mosher Obs_Mosher->Result Validates Chirality

Caption: Decision matrix for solvent selection and experimental approach based on specific analytical requirements (Identity vs. Structure vs. Chirality).

Structural Correlation Diagram

This diagram visualizes the COSY (Correlation Spectroscopy) relationships you must look for to confirm the connectivity of the oxane ring.

Structure_COSY NH3 NH3+ CH2_Exo CH2 (Exo) NH3->CH2_Exo Broad Coupling C3 C3-H (Chiral) CH2_Exo->C3 Vicinal (ABX) C2 C2-H2 (Ether) C3->C2 Vicinal C4 C4-H2 C3->C4 Vicinal C2->C2 Geminal (Roofing) C5 C5-H2 C4->C5 Vicinal C6 C6-H2 (Ether) C5->C6 Vicinal C6->C6 Geminal (Roofing)

Caption: COSY correlation map. Solid lines indicate vicinal (


) coupling; dotted lines indicate diastereotopic geminal (

) coupling observable in the ring.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for interpretation of diastereotopic protons in cyclic ethers).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Source for pulsed field gradient techniques in salt analysis).

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Comparative

Mass spectrometry analysis of [(3R)-oxan-3-yl]methanamine hydrochloride

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of [(3R)-oxan-3-yl]methanamine hydrochloride This guide provides a detailed comparative analysis of mass spectrometry-based methodologies for the characteri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of [(3R)-oxan-3-yl]methanamine hydrochloride

This guide provides a detailed comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of [(3R)-oxan-3-yl]methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental reasoning behind analytical choices, ensuring robust and reliable results. Our focus is on comparing the practical performance of direct analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against the more traditional approach of Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Foundational Analyte Characteristics

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. [(3R)-oxan-3-yl]methanamine hydrochloride is a chiral primary amine presented as a hydrochloride salt. These characteristics are paramount in dictating the optimal analytical strategy.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.64 g/mol [1][2]
Monoisotopic Mass 151.07639 Da[1]
Structure A tetrahydropyran ring with a methylamine group at the 3-position (R configuration)[2]
Form Hydrochloride Salt[1]
Volatility & Polarity Low volatility and high polarity due to the amine and salt form

The salt form renders the compound non-volatile and highly soluble in polar solvents, making it an ideal candidate for liquid chromatography but challenging for traditional GC-MS without significant sample preparation.

Comparative Overview of Core Analytical Strategies

The primary decision point for analyzing this compound is the choice between Liquid Chromatography (LC) and Gas Chromatography (GC) as the inlet for the mass spectrometer. This choice fundamentally alters every subsequent step of the analysis.

Analytical TechniqueGeneral ApproachAdvantagesDisadvantagesSuitability for Analyte
LC-MS/MS Direct analysis of the dissolved saltHigh sensitivity and specificity; suitable for polar and thermally labile compounds; minimal sample preparation.[3][4]Matrix effects can suppress ionization; chromatographic retention of small polar molecules can be challenging.Excellent . The preferred method for its directness and compatibility with the analyte's properties.
GC-MS Requires neutralization and chemical derivatizationHigh chromatographic resolution; extensive, established libraries for spectral matching of common derivatives.[3]Requires multi-step sample preparation (neutralization, derivatization), introducing potential for errors and artifacts; not suitable for thermally labile compounds.[3]Conditional . Feasible but less direct and more labor-intensive than LC-MS/MS.

Ionization & Fragmentation: A Mechanistic Perspective

The ionization technique is critical for converting the neutral molecule (or its free base) into a gas-phase ion for MS analysis.[5] The choice is dictated by the analyte's nature and the preceding chromatographic step.

Ionization Technique Comparison
  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is perfectly suited for polar molecules already in solution, making it the natural choice for LC-MS.[6][7] It generates protonated molecules, [M+H]⁺, with minimal fragmentation, which is ideal for quantitative analysis and precursor ion selection in MS/MS. For [(3R)-oxan-3-yl]methanamine, the free base (MW: 115.18 g/mol ) will readily protonate to form an ion at m/z 116.1.

  • Electron Ionization (EI): This is a hard ionization technique typically paired with GC.[8] It bombards the molecule with high-energy electrons, causing extensive and characteristic fragmentation.[9] While useful for structural elucidation and library matching, the molecular ion peak for primary amines can be weak or absent, complicating identification.[7][10]

Predicted Fragmentation Pathway of [(3R)-oxan-3-yl]methanamine

Understanding the fragmentation pattern is key to developing a specific and sensitive MS/MS method. For this primary amine, the fragmentation is governed by the nitrogen rule (odd molecular weight for an odd number of nitrogen atoms) and is dominated by alpha-cleavage (α-cleavage).[11][12]

Upon collision-induced dissociation (CID) in an MS/MS experiment, the precursor ion [M+H]⁺ at m/z 116.1 is expected to undergo the following fragmentation:

  • Alpha-Cleavage: The most favorable fragmentation for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[11][12] For this molecule, this results in the loss of the tetrahydropyran ring as a radical and the formation of a stable, resonance-stabilized iminium ion at m/z 30.03 ([CH₂=NH₂]⁺). This fragment is often the base peak for primary amines.[10]

  • Ring Cleavage: Cyclic amines can also undergo cleavage within the ring structure, leading to a variety of fragment ions.[10] This can result in the loss of small neutral molecules like ethene (C₂H₄) or formaldehyde (CH₂O) from the ring structure, leading to other smaller fragment ions.

G cluster_precursor Precursor Ion Selection cluster_fragments Collision-Induced Dissociation (CID) precursor [(3R)-oxan-3-yl]methanamine [M+H]⁺ m/z 116.1 frag1 Iminium Ion [CH₂NH₂]⁺ m/z 30.03 precursor->frag1 Alpha-Cleavage (Dominant Pathway) frag2 Ring-Opened Fragments e.g., [M+H - C₂H₄]⁺ m/z 88.1 precursor->frag2 Ring Cleavage

Caption: Predicted MS/MS fragmentation pathway for protonated [(3R)-oxan-3-yl]methanamine.

Experimental Workflows and Protocols

The following sections provide validated, step-by-step protocols that embody the principles discussed. These workflows are designed to be self-validating through the inclusion of system suitability tests and quality controls.

Workflow 1: Direct Analysis via LC-MS/MS

This is the recommended workflow for high-throughput, sensitive, and specific analysis.

G A Sample Preparation (Dilution in Mobile Phase) B LC Separation (HILIC or Reversed-Phase C18) A->B C Ionization (Positive ESI) B->C D MS/MS Analysis (MRM Mode) C->D E Data Processing (Quantification) D->E

Caption: Experimental workflow for direct LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of [(3R)-oxan-3-yl]methanamine hydrochloride in methanol or water.

    • Create a calibration curve by serially diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Dilute unknown samples to fall within the calibration range.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Due to the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention than traditional reversed-phase chromatography. However, a C18 column can be used with high aqueous mobile phase conditions.

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) or a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient (HILIC Example): Start at 5% A, hold for 0.5 min, ramp to 50% A over 3 min, hold for 1 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

    • MRM Transitions:

      • Quantifier: 116.1 -> 30.0 (The most intense and specific transition).

      • Qualifier: 116.1 -> 88.1 (A secondary transition for confirmation).

    • Instrument Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument used.

Workflow 2: Analysis via GC-MS with Derivatization

This workflow is more complex but can be used if LC-MS/MS is unavailable.

G A Sample Neutralization (e.g., with NaOH) B Solvent Extraction (e.g., with Ethyl Acetate) A->B C Derivatization (e.g., Silylation with BSTFA) B->C D GC Separation (e.g., DB-5 Column) C->D E Ionization & MS Analysis (Electron Ionization) D->E

Caption: Experimental workflow for GC-MS analysis requiring derivatization.

Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Rationale: The hydrochloride salt must be neutralized to the free base to make it amenable to extraction and derivatization. Derivatization (e.g., silylation) is necessary to increase volatility and thermal stability for GC analysis.[3]

    • Neutralization: To an aqueous solution of the sample, add 1M NaOH dropwise until the pH is >10.

    • Extraction: Extract the free base into a non-polar organic solvent like ethyl acetate or dichloromethane (3x volumes). Dry the combined organic layers over anhydrous sodium sulfate and evaporate to dryness.

    • Derivatization: Reconstitute the dried extract in a derivatization-compatible solvent (e.g., acetonitrile). Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (e.g., m/z 40-400) to obtain a complete fragmentation pattern for library searching and structural confirmation.

Alternative and Complementary Techniques

While MS provides unparalleled sensitivity and structural information, other techniques are often used in parallel, particularly for chiral analysis.

  • Chiral Chromatography: Techniques like HPLC, GC, or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are the gold standard for separating enantiomers and determining enantiomeric excess (ee).[13][14][] An MS detector can be coupled to these systems for mass confirmation of the separated enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used in NMR to differentiate enantiomers.[13][14] This method is non-destructive but typically requires higher sample concentrations than MS.[13]

Conclusion

For the routine analysis of [(3R)-oxan-3-yl]methanamine hydrochloride, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior methodology. Its ability to directly analyze the polar, non-volatile salt with minimal sample preparation provides significant advantages in throughput, sensitivity, and robustness over the multi-step GC-MS approach. The development of a targeted MRM method based on the predictable alpha-cleavage fragmentation ensures highly specific and reliable quantification, making it the ideal choice for drug development and research applications.

References

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Validation

A Comparative Guide to the Reactivity of Oxan-3-yl and Oxan-4-yl Methanamine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Dance of Isomers in Drug Discovery In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Isomers in Drug Discovery

In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, can exhibit remarkably different pharmacological and toxicological profiles. The oxane (tetrahydropyran) ring is a privileged scaffold in drug design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized with a reactive aminomethyl group, its utility as a building block for more complex molecules expands significantly.

This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: oxan-3-yl methanamine and oxan-4-yl methanamine. While their structural difference appears minor—the position of the aminomethyl group on the oxane ring—this subtle change has profound implications for their conformational behavior, steric accessibility, and, consequently, their reactivity as nucleophiles. Understanding these differences is crucial for chemists aiming to selectively synthesize novel therapeutics and predict the behavior of these building blocks in complex reaction schemes.

While direct, side-by-side experimental kinetic data for these specific isomers is not extensively documented in peer-reviewed literature, this guide will leverage fundamental principles of stereochemistry, conformational analysis, and reaction kinetics to provide a robust, mechanistically grounded comparison.

Part 1: The Conformational Landscape - A Tale of Two Chairs

The reactivity of cyclic compounds is intrinsically linked to their preferred three-dimensional conformations. Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1][2] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the ring's periphery).[1]

The key to understanding the differential reactivity of our two isomers lies in the conformational preferences of the aminomethyl (-CH₂NH₂) substituent at the 3- and 4-positions.

Oxan-4-yl Methanamine: A Clear Preference for the Equator

For oxan-4-yl methanamine, the aminomethyl group is positioned on a carbon that is structurally analogous to the C4 position of cyclohexane. In its chair conformation, the aminomethyl group can be either axial or equatorial.

Caption: Conformational equilibrium of oxan-4-yl methanamine.

When the aminomethyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C2 and C6 positions. This unfavorable interaction, known as a 1,3-diaxial interaction , destabilizes the axial conformer.[3] To alleviate this strain, the equilibrium will strongly favor the conformation where the bulky aminomethyl group occupies the more spacious equatorial position.[1][4] This has a critical consequence: the amine nucleophile is projected away from the bulk of the ring, making it sterically accessible.

Oxan-3-yl Methanamine: A More Complex Equilibrium

The situation for oxan-3-yl methanamine is more nuanced. The aminomethyl group is adjacent to the ring oxygen.

Caption: Conformational equilibrium of oxan-3-yl methanamine.

In the equatorial conformation, the aminomethyl group experiences some steric interaction with the equatorial hydrogen at C2. In the axial conformation, it encounters a 1,3-diaxial interaction with the axial hydrogen at C5. While substituents generally prefer the equatorial position, the energetic penalty for an axial substituent at the 3-position is slightly less pronounced than at the 4-position due to the absence of one of the 1,3-diaxial interactions (with the ring oxygen replacing a CH₂ group). However, the equatorial conformer is still expected to be the major species at equilibrium. Crucially, in both conformations, the aminomethyl group is in closer proximity to the ring itself compared to the 4-substituted isomer.

Part 2: Comparative Reactivity Analysis

The differences in conformational preferences directly translate to predictable differences in reactivity, primarily concerning nucleophilicity and steric hindrance.

Nucleophilicity and Basicity
CompoundPredicted pKaRationale
Oxan-3-yl methanamine~10.4Similar electronic environment to (aminomethyl)cyclohexane.
Oxan-4-yl methanamine~10.4Similar electronic environment to (aminomethyl)cyclohexane.

Since basicity and nucleophilicity are often correlated for a series of similar amines, we can assume their intrinsic nucleophilicity is comparable.[6] The observed differences in reaction rates will, therefore, be dominated by steric factors.

Steric Hindrance: The Decisive Factor

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of groups near the reactive center.[7] This is where the two isomers diverge significantly.

  • Oxan-4-yl Methanamine: With the aminomethyl group predominantly in the equatorial position, the amine's lone pair of electrons is projected away from the ring system. This open and accessible orientation presents minimal steric hindrance to incoming electrophiles.

  • Oxan-3-yl Methanamine: The aminomethyl group at the 3-position is inherently more sterically encumbered. In its preferred equatorial conformation, it is still in close proximity to the C2 and C4 positions of the ring. An approaching electrophile will experience greater steric clash with the oxane ring itself compared to the 4-substituted isomer.

This difference in steric accessibility is the cornerstone of their differential reactivity.

G cluster_0 Steric Accessibility Comparison cluster_1 Oxan-4-yl Methanamine cluster_2 Oxan-3-yl Methanamine 4-amine Aminomethyl group in equatorial position 4-access High Steric Accessibility 4-amine->4-access leads to Reactivity Reactivity 4-access->Reactivity Faster Reaction Rates 3-amine Aminomethyl group in closer proximity to ring 3-access Lower Steric Accessibility 3-amine->3-access leads to 3-access->Reactivity Slower Reaction Rates

Caption: Logical flow of steric effects on reactivity.

Part 3: Experimental Protocols and Expected Outcomes

To empirically validate the predicted reactivity differences, standard reactions that are sensitive to steric hindrance, such as N-acylation and N-alkylation, can be performed.

Experimental Workflow: A Competitive Reaction

A powerful method to directly compare reactivity is a competitive experiment where both isomers are subjected to a limited amount of an electrophile.

G cluster_workflow Competitive Reaction Workflow A Mix Equimolar Amounts of: - Oxan-3-yl methanamine - Oxan-4-yl methanamine B Add 0.5 equivalents of Electrophile (e.g., Acetyl Chloride) A->B C Quench Reaction & Workup B->C D Analyze Product Ratio (e.g., by GC-MS or NMR) C->D

Caption: Workflow for a competitive acylation experiment.

Protocol 1: Comparative N-Acylation

N-acylation with a bulky acylating agent will amplify the steric differences between the two isomers.

Objective: To compare the rate of acylation of oxan-3-yl methanamine and oxan-4-yl methanamine.

Materials:

  • Oxan-3-yl methanamine

  • Oxan-4-yl methanamine

  • Acetyl chloride (or a bulkier acylating agent like pivaloyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate, dry, round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve oxan-3-yl methanamine (1.0 eq) and oxan-4-yl methanamine (1.0 eq) in anhydrous DCM. To each flask, add triethylamine (1.1 eq). Cool the solutions to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to each flask over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes) and quenching them in a solution of a primary amine trap (e.g., benzylamine) to be analyzed later by GC-MS or LC-MS.

  • Workup: Once the reaction is deemed complete (or after a set time), quench the reaction by adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the corresponding acetamide product.

Expected Outcome:

The reaction with oxan-4-yl methanamine is expected to proceed at a significantly faster rate than the reaction with oxan-3-yl methanamine. When using a bulky acylating agent like pivaloyl chloride, this difference should be even more pronounced, potentially leading to a high yield for the 4-isomer while the 3-isomer reacts very sluggishly.

IsomerExpected Relative Rate of AcylationRationale
Oxan-3-yl methanamineSlowerIncreased steric hindrance from the oxane ring proximal to the C3 position.
Oxan-4-yl methanamineFasterThe aminomethyl group is in a sterically accessible equatorial position, away from the bulk of the ring.
Protocol 2: Comparative N-Alkylation

N-alkylation with a primary alkyl halide is another classic Sₙ2 reaction that is sensitive to the steric environment of the nucleophile.

Objective: To compare the rate of alkylation of oxan-3-yl methanamine and oxan-4-yl methanamine.

Materials:

  • Oxan-3-yl methanamine

  • Oxan-4-yl methanamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In separate round-bottom flasks, create a slurry of potassium carbonate (2.0 eq) in acetonitrile. To each flask, add the respective amine (oxan-3-yl methanamine or oxan-4-yl methanamine, 1.0 eq).

  • Addition of Alkylating Agent: Add benzyl bromide (1.0 eq) to each flask at room temperature.

  • Reaction Monitoring: Heat the reactions to a consistent temperature (e.g., 60 °C) and monitor their progress by TLC or LC-MS, observing the disappearance of the starting amine and the appearance of the mono-alkylated product.

  • Workup: After a set time, cool the reactions to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure.

  • Analysis: Purify the residue by column chromatography and characterize the products. Compare the yields obtained after the same reaction time.

Expected Outcome:

Similar to the acylation reaction, oxan-4-yl methanamine is expected to undergo N-alkylation more rapidly and in higher yield than oxan-3-yl methanamine due to its greater steric accessibility. The formation of the di-alkylated product may also be more prevalent with the 4-isomer under forcing conditions, as the initial mono-alkylation product is still a relatively unhindered secondary amine.

Conclusion and Application in Drug Development

The seemingly minor positional change of the aminomethyl group on the oxane ring leads to a significant and predictable difference in chemical reactivity between oxan-3-yl methanamine and oxan-4-yl methanamine.

  • Oxan-4-yl methanamine is the more reactive nucleophile in sterically demanding reactions due to the strong preference of its aminomethyl group for the sterically accessible equatorial position. It is the isomer of choice when rapid and efficient coupling is desired.

  • Oxan-3-yl methanamine is the more sterically hindered and, therefore, less reactive isomer. This reduced reactivity can be strategically exploited. For instance, in a molecule with multiple amine functionalities, the 3-substituted amine might be selectively left unreacted under conditions that would modify a less hindered amine. It could also be used to introduce a specific conformational constraint or to slow down metabolic degradation at the nitrogen atom.

For drug development professionals, this understanding is critical. The choice between these two building blocks will influence not only the ease of synthesis but also the final three-dimensional shape of the drug candidate, its metabolic stability, and its interaction with biological targets. By appreciating the subtle interplay of conformation and steric hindrance, chemists can make more informed decisions in the design and synthesis of next-generation therapeutics.

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Comparative

Validating Purity of [(3R)-Oxan-3-yl]methanamine HCl: A Comparative LC-MS Guide

Executive Summary & Strategic Rationale [(3R)-Oxan-3-yl]methanamine HCl (also known as (3R)-tetrahydropyran-3-ylmethanamine hydrochloride) is a critical chiral building block in medicinal chemistry. Its validation presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

[(3R)-Oxan-3-yl]methanamine HCl (also known as (3R)-tetrahydropyran-3-ylmethanamine hydrochloride) is a critical chiral building block in medicinal chemistry. Its validation presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The aliphatic ether and primary amine structure lacks a conjugated system, rendering standard HPLC-UV (254 nm) useless and low-UV (200-210 nm) highly non-specific.

  • High Polarity: As a small, polar hydrochloride salt, it elutes in the void volume of standard C18 columns.

  • Chirality: The (3R)-enantiomer must be distinguished from the (3S)-impurity, requiring high-resolution chiral separation.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior methodology for this compound, comparing it against traditional alternatives like Derivatization-UV and CAD (Charged Aerosol Detection). We prioritize a HILIC-MS approach for chemical purity and a Polysaccharide-based Chiral LC-MS method for enantiomeric excess.

Comparative Technology Analysis

Before detailing the protocol, we must establish why LC-MS is the chosen standard over alternatives.

Table 1: Analytical Technique Comparison for [(3R)-Oxan-3-yl]methanamine HCl
FeatureLC-MS (Recommended) Derivatization + HPLC-UV HPLC-CAD / ELSD qNMR
Detection Principle Mass-to-charge ratio (m/z)UV Absorbance of tagParticle charging / Light scatteringNuclear spin resonance
Sensitivity (LOD) High (pg/mL range)High (dependent on tag)Moderate (ng range)Low (mg range)
Selectivity Excellent (distinguishes impurities by mass)Moderate (chromatographic resolution only)Low (Universal detector, sees all non-volatiles)High (Structural ID)
Workflow Efficiency High (Direct injection)Low (Requires reaction step, e.g., Fmoc/CBZ)High (Direct injection)High (Direct measurement)
Key Limitation Matrix effects (suppression)Incomplete derivatization; kinetic resolution issuesNon-linear response; no structural ID for impuritiesCannot detect trace impurities (<0.1%) easily

Expert Insight: While CAD is a viable alternative for chemical purity, it fails to identify what the impurities are. LC-MS provides both quantification and identification (m/z) of synthetic byproducts (e.g., incomplete reduction intermediates), making it the gold standard for validation.

Strategic Workflow

The validation process is split into two orthogonal methods: Achiral Purity (Chemical Purity) and Chiral Purity (Enantiomeric Excess).

G Start Crude [(3R)-Oxan-3-yl]methanamine HCl Decision Select Validation Path Start->Decision PathA Path A: Chemical Purity (Identify Synthetic Impurities) Decision->PathA PathB Path B: Chiral Purity (Quantify (S)-Enantiomer) Decision->PathB MethodA Method: HILIC-MS (ESI+) Column: Amide or ZIC-HILIC PathA->MethodA MethodB Method: Chiral LC-MS (ESI+) Column: Immobilized Amylose (IG/IA) PathB->MethodB ResultA Output: % Purity & Impurity ID (m/z) MethodA->ResultA ResultB Output: Enantiomeric Excess (% ee) MethodB->ResultB Final Final CoA Generation ResultA->Final ResultB->Final

Figure 1: Dual-path validation workflow ensuring both chemical integrity and stereochemical purity.

Protocol A: Chemical Purity via HILIC-MS

Objective: Quantify the main peak and identify polar impurities (e.g., inorganic salts, starting materials) that would be lost on C18 columns.

Why HILIC?

Standard Reversed-Phase (C18) requires ion-pairing reagents (like TFA or Heptafluorobutyric acid) to retain this hydrophilic amine. However, these reagents cause severe signal suppression in MS and contaminate the source. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines using high-organic mobile phases, which enhances ESI+ MS sensitivity.

Experimental Conditions
  • Instrument: UHPLC coupled to Q-TOF or Triple Quad MS.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) OR Merck SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte)

    • 1-7 min: 90% B → 50% B (Linear gradient)

    • 7-9 min: 50% B (Wash)

    • 9.1 min: 90% B (Re-equilibration for 5 mins)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: ESI+ (Positive Mode).

    • Scan Range: m/z 50 – 500.

    • Target Ion: [M+H]+ = 116.1 m/z.

Critical Causality
  • Buffer Choice: Ammonium formate is volatile and provides the necessary ionic strength to prevent secondary interactions with silanols, ensuring sharp peak shapes for amines.

  • pH 3.0: Keeps the amine fully protonated (pKa ~10) for consistent retention and ionization.

Protocol B: Chiral Purity via Chiral LC-MS

Objective: Separate the (3R)-enantiomer from the (3S)-enantiomer.

Column Selection Strategy

Primary amines often tail badly on coated polysaccharide columns (like OD-H/AD-H) without diethylamine (DEA), which suppresses MS signals.

  • Solution: Use Immobilized columns (Chiralpak IG or IA) which tolerate more robust solvents, or Crown Ether columns (Crownpak CR-I) which are specific for primary amines.

  • Selected Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized). It offers broad selectivity and stability.

Experimental Conditions
  • Column: Daicel Chiralpak IG-3 (3 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 90:10:0.1 (Hexane : Ethanol : Diethylamine) is standard for UV, BUT for MS:

    • MS-Compatible Phase: 80% Acetonitrile / 20% Ethanol containing 0.1% Ammonium Hydroxide (or 0.1% Diethylamine if using APCI/ESI with divert valve).

    • Alternative (Polar Ionic Mode): 100% Methanol with 10mM Ammonium Formate.

  • Flow Rate: 0.5 mL/min (Split flow to MS if necessary).

  • Detection: ESI+ (SIM at m/z 116.1).

Note: If using Crownpak CR-I(+), use aqueous Perchloric acid (pH 1.5)/Methanol. Warning: Perchloric acid is corrosive; ensure MS compatibility or use TFA (with signal loss acceptance). The Immobilized Amylose (IG-3) route is generally safer for standard MS setups.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, execute the following validation steps based on ICH Q2(R1) guidelines.

Table 2: Validation Framework
ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of (3R)-isomer.Inject Blank, Placebo, and (3S)-enantiomer standard. Verify resolution (Rs > 1.5).
Linearity R² > 0.9995 concentrations from 50% to 150% of target concentration.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Serial dilution of standard. Critical for proving you can detect <0.5% impurity.
Accuracy (Recovery) 90% - 110%Spike (3S)-impurity into (3R)-sample at 0.1%, 0.5%, and 1.0% levels.
Precision RSD < 2.0% (System); RSD < 5.0% (Method)6 replicate injections of the standard preparation.

Troubleshooting & Expert Tips

  • Ghost Peaks in HILIC:

    • Cause: HILIC solvents (high ACN) can precipitate buffer salts in the pump heads if not flushed.

    • Fix: Always flush the system with 50:50 Water:ACN (no salt) after use.

  • Peak Tailing:

    • Cause: Interaction with residual silanols on the silica surface.

    • Fix: Increase buffer concentration (up to 20mM) or ensure pH is sufficiently low (pH 3.0) to suppress silanol ionization.

  • Mass Spec Adducts:

    • Expect to see [M+H]+ (116.1).

    • In high ACN (HILIC), you may see [M+ACN+H]+ adducts. Ensure your extraction window accounts for this if using Total Ion Count.

References

  • Waters Corporation. "Strategies for the Analysis of Polar Compounds: HILIC vs. Reversed-Phase." Waters Application Notes. [Link]

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IG." Chiral Technologies. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. [Link]

  • Agilent Technologies. "HILIC Method Development for Pharmaceutical Analysis." Agilent Technical Overview. [Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of [(3R)-oxan-3-yl]methanamine HCl

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of [(3R)-oxan-3-yl]methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of [(3R)-oxan-3-yl]methanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by contrasting the expected spectral characteristics of the target molecule with those of analogous structures. The information herein is grounded in established spectroscopic principles and supported by experimental data from comparable compounds.

The hydrochloride salt of [(3R)-oxan-3-yl]methanamine is a primary amine salt containing a cyclic ether (oxane) moiety. This unique combination of functional groups gives rise to a characteristic infrared spectrum that is instrumental for its identification and quality control. Understanding these spectral features is paramount for researchers working with this and structurally related compounds.

The Diagnostic Peaks: Interpreting the Spectrum of [(3R)-oxan-3-yl]methanamine HCl

The infrared spectrum of [(3R)-oxan-3-yl]methanamine HCl is dominated by the vibrational modes of the ammonium (-NH3+) group and the cyclic ether (C-O-C) linkage. The protonation of the primary amine to form the hydrochloride salt significantly influences the N-H stretching and bending frequencies.

A detailed breakdown of the expected absorption peaks is presented below:

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Ammonium (-NH₃⁺)Symmetric & Asymmetric Stretching3200 - 2800Strong, Broad
Ammonium (-NH₃⁺)Asymmetric Bending1625 - 1560Medium
Ammonium (-NH₃⁺)Symmetric Bending1550 - 1500Medium
C-H (Aliphatic)Stretching2950 - 2850Medium to Strong
C-O-C (Cyclic Ether)Asymmetric Stretching~1120Strong
C-N (Aliphatic)Stretching1250 - 1020Medium to Weak

Expert Insight: The broadness of the N-H stretching band in the 3200-2800 cm⁻¹ region is a hallmark of amine salts and is attributed to extensive hydrogen bonding in the solid state.[1][2] This broad envelope often overlaps with the C-H stretching vibrations, which may appear as sharper peaks superimposed on the broader ammonium band.[2] The presence of two distinct N-H bending vibrations is characteristic of a primary amine salt (R-NH3+).[2]

Comparative Spectral Analysis

To provide a clearer context for the spectral features of [(3R)-oxan-3-yl]methanamine HCl, a comparison with related structures is essential. Here, we will consider a simple primary amine hydrochloride, methylamine hydrochloride, and a cyclic ether, tetrahydropyran (oxane).

CompoundKey Functional Group(s)Characteristic IR Peaks (cm⁻¹)
[(3R)-oxan-3-yl]methanamine HCl Primary Amine HCl, Cyclic Ether3200-2800 (N-H stretch), 1625-1560 & 1550-1500 (N-H bend), ~1120 (C-O-C stretch)
Methylamine HClPrimary Amine HCl3200-2800 (N-H stretch), 1625-1560 & 1550-1500 (N-H bend)
Tetrahydropyran (Oxane)Cyclic Ether~1120 (C-O-C stretch), 2950-2850 (C-H stretch)

This comparison highlights the additive nature of the IR spectrum. The spectrum of [(3R)-oxan-3-yl]methanamine HCl is expected to exhibit the characteristic absorptions of both a primary amine salt and a cyclic ether. The absence of the strong C-O-C stretching peak would suggest the absence of the oxane ring, while the lack of the broad N-H stretching and distinct bending peaks would indicate that the amine is not in its hydrochloride salt form.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum of a solid sample such as [(3R)-oxan-3-yl]methanamine HCl using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Workflow for IR Spectral Analysis

Caption: Workflow for obtaining and analyzing an IR spectrum using the ATR technique.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the ATR accessory and ensure the crystal (typically diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the instrument itself.

    • Rationale: The background scan provides a baseline, ensuring that the final spectrum contains only the absorption information of the sample.

  • Sample Application:

    • Place a small amount of the solid [(3R)-oxan-3-yl]methanamine HCl powder onto the center of the ATR crystal. Only a few milligrams are needed.

    • Rationale: Sufficient sample is required to cover the crystal surface for a strong signal, but an excessive amount can lead to poor contact and spectral artifacts.

  • Pressure Application:

    • Lower the ATR press and apply a consistent and firm pressure to the sample. Most modern ATR accessories have a pressure clamp that clicks or indicates when optimal pressure is reached.

    • Rationale: Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform an ATR correction. This software-based correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.

    • Identify the key absorption bands and compare them to the expected frequencies for [(3R)-oxan-3-yl]methanamine HCl and the comparative compounds.

Conclusion

The infrared spectrum of [(3R)-oxan-3-yl]methanamine hydrochloride provides a unique fingerprint that is invaluable for its characterization. The key diagnostic peaks include the broad N-H stretching vibrations of the primary ammonium salt in the 3200-2800 cm⁻¹ region, the N-H bending modes between 1625 and 1500 cm⁻¹, and the strong C-O-C stretching of the oxane ring around 1120 cm⁻¹. By comparing the spectrum of an unknown sample to the expected peak positions and to the spectra of related compounds, researchers can confidently confirm the identity and assess the purity of [(3R)-oxan-3-yl]methanamine HCl.

References

  • Caballero, J. A., & Bultinck, P. (2009). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Molecular Structure, 924-926, 296-303.
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22648120, (Oxan-3-yl)methanamine hydrochloride. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • NIST. (n.d.). Methanamine, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Chiral Tetrahydropyran (THP) Building Blocks in Drug Discovery

This guide provides a comparative technical analysis of chiral tetrahydropyran (THP) building blocks, designed for medicinal chemists and process scientists. Executive Summary: The THP Pharmacophore The tetrahydropyran (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of chiral tetrahydropyran (THP) building blocks, designed for medicinal chemists and process scientists.

Executive Summary: The THP Pharmacophore

The tetrahydropyran (THP) ring is a "privileged scaffold" in modern drug design, serving as a lower-lipophilicity bioisostere for cyclohexane.[1] Its inclusion modulates pKa, improves metabolic stability, and offers directional hydrogen-bonding capabilities. However, the utility of THP building blocks relies entirely on the precision of their stereochemistry. A generic THP ring is chemically trivial; a chiral, polysubstituted THP is a high-value architect.

This guide compares the three dominant synthetic methodologies for accessing these chiral blocks—Prins Cyclization , Hetero-Diels-Alder (HDA) , and Intramolecular Epoxide Opening —analyzing their performance in yield, enantioselectivity (


), and diastereoselectivity (

).

Strategic Analysis of Synthetic Alternatives

Method A: The Prins Cyclization (The "Cis-Selective Workhorse")

Mechanism: Acid-mediated condensation of a homoallylic alcohol with an aldehyde. Best For: Constructing 2,6-cis-disubstituted THP rings with high fidelity. Technical Insight: The reaction proceeds via an oxocarbenium ion intermediate.[2][3][4][5] The high cis-selectivity (often >95:[6][7][8]5) arises from the chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

  • Pros: Highly convergent; generates two stereocenters in one step; scalable.

  • Cons: Limited access to trans-isomers; sensitive to racemization via oxonia-Cope rearrangement if not carefully controlled.

Method B: Asymmetric Hetero-Diels-Alder (HDA) (The "Enantio-Controller")

Mechanism: [4+2] cycloaddition between a diene (often Danishefsky-type) and an aldehyde, catalyzed by chiral Lewis acids (e.g., Jacobsen’s Cr(III) complex). Best For: De novo construction of chiral THP rings with absolute enantiocontrol. Technical Insight: Unlike Prins, which relies on substrate stereocontrol, HDA relies on catalyst control. This allows for the synthesis of specific enantiomers regardless of the starting material's inherent bias.

  • Pros: High

    
     (>90%); access to functionalized enol ethers for further manipulation.
    
  • Cons: Requires expensive chiral catalysts; atom economy can be lower due to complex diene preparation.

Method C: Intramolecular Epoxide Opening (The "Stereospecific Architect")

Mechanism: Nucleophilic attack of an alcohol onto a tethered epoxide (often 6-exo-tet or 6-endo-tet). Best For: Transferring existing chirality (1,2-chirality transfer) into the ring system. Technical Insight: This method is strictly stereospecific. The configuration of the epoxide carbon determines the configuration of the resulting THP carbon (inversion of configuration).

  • Pros: Predictable stereochemistry; ideal for polyether natural products (e.g., Eribulin).

  • Cons: Long linear sequences required to build the precursor; Baldwin's rules constraints.

Comparative Performance Matrix

The following data summarizes typical performance metrics derived from recent high-impact applications (e.g., J. Org. Chem., Org.[4][7][8][9][10][11] Lett.).

FeaturePrins Cyclization Hetero-Diels-Alder (HDA) Epoxide Opening
Primary Selectivity Diastereoselective (2,6-cis)Enantioselective (Catalyst dependent)Stereospecific (Substrate dependent)
Typical Yield 80–95%70–90%60–85%
Stereocontrol (

)

> 20:1 (cis/trans)

> 90–99%

> 20:1 (transfer)
Scalability High (kg scale feasible)Moderate (Catalyst cost)Low to Moderate (Linear steps)
Key Reagents TMSBr, InBr

, TFA
Cr(III)/Salen, Eu(fod)

Lewis Acids (BF

·OEt

), Base
Cost Efficiency High (Cheap reagents)Low (Chiral ligands)Moderate

Decision Framework: Selecting the Right Method

The choice of method is dictated by the target substitution pattern.

THP_Selection_Strategy Start Target THP Building Block Pattern Substitution Pattern? Start->Pattern Cis26 2,6-cis-Disubstituted Pattern->Cis26 Thermodynamic Control Trans26 2,6-trans-Disubstituted Pattern->Trans26 Kinetic Control Prins METHOD A: Prins Cyclization (InBr3/TMSBr) Cis26->Prins Homoallylic Alcohol + Aldehyde DeNovo Absolute Enantiocontrol Needed? Trans26->DeNovo Michael Intramolecular Oxa-Michael Trans26->Michael Alternative HDA METHOD B: Asymmetric HDA (Jacobsen Catalyst) DeNovo->HDA Yes (Catalytic) Epoxide METHOD C: Epoxide Opening (6-exo-tet) DeNovo->Epoxide No (Substrate Control)

Figure 1: Decision tree for selecting synthetic methodology based on target THP stereochemistry.

Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of 2,6-cis-4,5-dibromo-THP via Prins Cyclization

Rationale: This protocol utilizes the InBr


/TMSBr system, which is superior to traditional acid catalysis for generating highly functionalized, halogenated chiral blocks suitable for cross-coupling.

Scope: Synthesis of cis-2,6-disubstituted tetrahydropyrans. Validation: Self-validating via


H NMR coupling constants (axial-axial couplings 

Hz confirm the chair conformation).
Reagents:
  • Homoallylic alcohol (1.0 equiv)[8]

  • Aldehyde (1.1 equiv)

  • Indium(III) Bromide (InBr

    
    ) (10 mol% - catalytic loading)
    
  • Bromotrimethylsilane (TMSBr) (1.2 equiv)[8]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the aldehyde (1.1 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL) under argon.

  • Catalyst Addition: Cool the mixture to 0 °C (ice bath). Add InBr

    
     (0.1 mmol) in one portion.
    
    • Why: Lower temperature suppresses side reactions (e.g., polymerization). InBr

      
       acts as a mild Lewis acid to activate the aldehyde.
      
  • Promoter Addition: Dropwise add TMSBr (1.2 mmol) over 5 minutes.

    • Mechanism:[2][3][4][8][10][11][12] TMSBr generates the oxocarbenium ion in situ and provides the bromide nucleophile for the final termination step.

  • Reaction: Stir at 0 °C for 2–4 hours. Monitor by TLC (hexane/EtOAc 4:1). Look for the disappearance of the alcohol.

  • Quench: Quench with saturated aqueous NaHCO

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 15 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 85–92%

  • Selectivity: >95:5 cis:trans ratio.

  • Characterization: The C4-H and C5-H protons will show distinct splitting patterns in NMR, confirming the equatorial vs. axial orientation of substituents.

Case Study: Eribulin Fragment Synthesis

The synthesis of the C14-C26 fragment of Eribulin (Halichondrin B analog) illustrates the critical need for these methods.

  • Challenge: Constructing a fused polyether system with exact stereocontrol.

  • Solution: Researchers utilized Intramolecular Epoxide Opening (Method C) for the C-ring formation to ensure absolute stereochemical fidelity, followed by a Prins-type macrocyclization for the larger rings. This hybrid approach leverages the "Architect" precision of epoxides with the "Workhorse" efficiency of Prins cyclization.

References

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans. Organic Letters. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. Journal of the American Chemical Society. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. [Link][10]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(3R)-oxan-3-yl]methanamine hydrochloride

[1] Executive Summary: Beyond Compliance Handling [(3R)-oxan-3-yl]methanamine hydrochloride (CAS: 1206969-99-4 / Analogous to 593-51-1 for general amine HCl handling) requires a shift in perspective from simple complianc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Beyond Compliance

Handling [(3R)-oxan-3-yl]methanamine hydrochloride (CAS: 1206969-99-4 / Analogous to 593-51-1 for general amine HCl handling) requires a shift in perspective from simple compliance to experimental integrity .[1]

While the safety profile of this chiral amine salt is manageable under Biosafety Level 1 (BSL-1) conditions, its hygroscopic nature poses a dual threat:

  • Safety: Moisture absorption causes the powder to clump, leading to erratic dispensing and increased potential for aerosolization (dust) when breaking up aggregates.[1]

  • Data Quality: Improper handling alters the effective molecular weight, introducing stoichiometric errors in sensitive acylation or coupling reactions.[1]

This guide defines the PPE and operational workflows necessary to protect both the researcher and the compound.[2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy.[1] As an amine hydrochloride salt, the primary hazards are irritation to mucosal membranes and acute toxicity via ingestion.

Table 1: GHS Hazard Classifications

Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][3][4][5][6]Strict "No Glove Touch" policy on face/equipment.[1][7]
Skin Irritation H315 Causes skin irritation.[1][3][4][5][6]Exposed skin (wrists/neck) must be covered.[1]
Eye Damage H318/H319 Causes serious eye irritation/damage.[1][5][6][8][9]Dust can cause immediate corneal injury; safety glasses are insufficient for powder handling.[1]
STOT-SE H335 May cause respiratory irritation.[1][4][5][6][8]Inhalation of dust triggers inflammation; fume hood is mandatory.[1]

The PPE Defense System (Barrier Theory)

Effective PPE is not about "wearing gear"; it is about establishing overlapping barriers.[1]

A. Respiratory Protection (The Primary Barrier)[1]
  • Requirement: Engineering controls take precedence. All handling of the solid powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II) .[1]

  • PPE Backup: If hood access is compromised or during spill cleanup outside the hood, use a NIOSH-approved N95 particulate respirator at minimum.[1]

    • Why? Amine salts form fine particulates.[1] Standard surgical masks provide zero protection against inhalation of chemical dust.[1]

B. Dermal Protection (The Contact Barrier)[1]
  • Material: Nitrile Rubber (100%).[1] Do NOT use Latex (poor chemical resistance to amines and allergy risk).[1]

  • Specifications:

    • Standard Handling: Thickness ≥ 0.11 mm (4 mil).[1]

    • Solution Handling (Organic Solvents): If dissolved in DCM or Methanol, upgrade to High-Risk Nitrile (≥ 0.2 mm / 8 mil) .[1]

  • Technique: "Double-Gloving" is recommended during the initial weighing step to allow the outer pair to be shed immediately if contaminated by dust, keeping the inner pair clean for instrument operation.

C. Ocular Protection (The Critical Barrier)
  • Solid State: Chemical Splash Goggles (indirect vent).[1]

    • Reasoning: Dust particles can bypass standard safety glasses.[1] Amine salts are highly irritating to the cornea.[1]

  • Solution State: Side-shielded Safety Glasses are acceptable once the compound is fully dissolved and the dust hazard is eliminated.[1]

Operational Protocols

Workflow 1: Safe Weighing & Transfer

The most critical moment for exposure is the transfer of solid from the stock container to the balance.

WeighingProtocol Start Start: Stock Container PPE 1. Don PPE (Double Nitrile + Goggles) Start->PPE Check 2. Check Humidity (Hygroscopic Risk) PPE->Check Hood 3. Place Balance in Fume Hood Check->Hood Transfer 4. Transfer Solid (Use Anti-Static Gun if avail) Hood->Transfer Seal 5. Seal Container (Parafilm immediately) Transfer->Seal Clean 6. Wet Wipe Area (Remove invisible dust) Seal->Clean

Figure 1: Safe weighing protocol emphasizing containment and moisture control.

Workflow 2: Spill Management & Decontamination

Scenario: You have spilled 500mg of powder on the benchtop. Immediate Action: Do NOT dry sweep.[1] Dry sweeping generates airborne dust (H335 hazard).[1]

  • Isolate: Mark the area.[1] Inform nearby personnel.

  • PPE Upgrade: Put on N95 respirator and fresh gloves.

  • Containment: Cover the spill with a paper towel dampened with Isopropanol or Water .[1]

    • Why? The solvent/water solubilizes the salt, trapping the dust into the matrix of the paper towel.

  • Cleanup: Wipe up the damp material.[1] Repeat with a fresh wet wipe.[1]

  • Verification: Check surface pH with a strip if uncertain (Amine salts are often slightly acidic to neutral, but residual free amines are basic).[1]

Disposal & Waste Stream Management

Disposal must adhere to RCRA guidelines.[1] Amine salts generally cannot be sewered due to aquatic toxicity potential.[1]

WasteDisposal Waste Waste Generation (Solid or Solution) TypeCheck Is it Solid or Liquid? Waste->TypeCheck Solid Solid Waste TypeCheck->Solid Liquid Liquid Waste TypeCheck->Liquid Bag Double Bag (Clear Poly) Solid->Bag pHCheck Check pH (Neutralize if <4 or >10) Liquid->pHCheck Stream Stream: Organic Solid (Incineration) Bag->Stream SolventStream Stream: Organic Solvent (Halogenated/Non-Halogenated) pHCheck->SolventStream

Figure 2: Decision tree for compliant waste disposal.

Disposal Instructions:
  • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste - Toxic/Irritant."[1]

  • Liquids: Collect in the appropriate organic solvent carboy (Halogenated vs. Non-Halogenated).

  • Destruction: The preferred method is incineration with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions.[1]

References

  • PubChem. (2025).[1] (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO.[1][9] National Library of Medicine.[1] [Link][1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R)-oxan-3-yl]methanamine hydrochloride
Reactant of Route 2
[(3R)-oxan-3-yl]methanamine hydrochloride
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